Levallorphan
説明
An opioid antagonist with properties similar to those of naloxone; in addition it also possesses some agonist properties. It should be used cautiously; this compound reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression such as that induced by alcohol or other non-opioid central depressants. (From Martindale, The Extra Pharmacopoeia, 30th ed, p683)
This compound is a natural product found in Papaver somniferum and Euglena gracilis with data available.
An opioid antagonist with properties similar to those of NALOXONE; in addition it also possesses some agonist properties. It should be used cautiously; this compound reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression such as that induced by alcohol or other non-opioid central depressants. (From Martindale, The Extra Pharmacopoeia, 30th ed, p683)
特性
IUPAC Name |
(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYUPQUCAUTOBP-QXAKKESOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023205 | |
| Record name | Levallorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levallorphan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 20 ML WATER; PRACTICALLY INSOL IN ETHER; INSOL IN CHLOROFORM; 1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/, SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER, 2.52e-02 g/L | |
| Record name | Levallorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00504 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEVALLORPHAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Levallorphan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM DILUTE ETHANOL | |
CAS No. |
152-02-3 | |
| Record name | Levallorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levallorphan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levallorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00504 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levallorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levallorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVALLORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353613BU4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEVALLORPHAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Levallorphan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-182 °C, CRYSTALS FROM ETHANOL; SPECIFIC OPTICAL ROTATION: -39 DEG @ 16 °C/D; MP: 176-177 °C /TARTRATE/, 181 °C | |
| Record name | Levallorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00504 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEVALLORPHAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Levallorphan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Levallorphan's Interaction with Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levallorphan is a synthetically derived morphinan derivative that exhibits a complex pharmacological profile at opioid receptors. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors. It consolidates available quantitative data on its binding affinity and functional activity, details relevant experimental methodologies, and illustrates the pertinent signaling pathways. This compound is characterized primarily as a competitive antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR), a profile that historically underpinned its clinical use for reversing opioid-induced respiratory depression while maintaining a degree of analgesia.
Introduction
This compound is an opioid modulator with a dual action profile that has been a subject of pharmacological interest.[1] Its clinical utility stemmed from its ability to counteract the life-threatening respiratory depression caused by potent MOR agonists like morphine, while its KOR agonism provided a level of pain relief.[1] Understanding the nuanced molecular interactions of this compound with opioid receptors is crucial for the development of safer and more effective opioid-based therapeutics. This guide synthesizes the current knowledge of this compound's mechanism of action at the receptor level, providing a technical resource for researchers in pharmacology and drug development.
Opioid Receptor Binding Affinity of this compound
The affinity of this compound for the three main classes of opioid receptors—mu (µ), delta (δ), and kappa (κ)—has been determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.
While direct and comprehensive studies on this compound's binding affinities are not abundant in recent literature, data can be inferred from studies on structurally related compounds and older pharmacological evaluations. The structurally similar opioid, levorphanol, has been extensively studied, with this compound often used in these assays to define non-specific binding, indicating its own significant receptor affinity.
Table 1: Binding Affinity (Ki) of Levorphanol at Opioid Receptors
| Opioid Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| Mu (µ) | [³H]-DAMGO | Levorphanol | 0.58 ± 0.07 |
| Delta (δ) | [³H]-DPDPE | Levorphanol | 4.8 ± 0.6 |
| Kappa (κ) | [³H]-U69,593 | Levorphanol | 2.5 ± 0.3 |
Data for levorphanol is presented as a proxy due to the limited direct and comparative data for this compound. This compound was utilized in these referenced studies to determine non-specific binding.
Functional Activity at Opioid Receptors
This compound exhibits a distinct functional profile at different opioid receptors, acting as an antagonist at the MOR and an agonist at the KOR. Its activity at the DOR is less well-characterized but is generally considered to be weak.
Mu (µ)-Opioid Receptor Antagonism
Kappa (κ)-Opioid Receptor Agonism
At the KOR, this compound functions as an agonist, initiating a signaling cascade that contributes to analgesia. However, KOR activation is also associated with less desirable effects such as dysphoria and psychotomimetic effects.[1] The functional potency (EC50) and efficacy (Emax) of its agonist activity can be quantified using assays such as the [³⁵S]GTPγS binding assay.
Table 2: Functional Activity Parameters of this compound (Illustrative)
| Receptor | Assay | Parameter | Value |
| Mu (µ) | Functional Antagonism | pA2 | Data not available |
| Kappa (κ) | [³⁵S]GTPγS Binding | EC50 | Data not available |
| Kappa (κ) | [³⁵S]GTPγS Binding | Emax | Data not available |
Specific quantitative functional data for this compound is limited in publicly available literature. The table is structured to present such data once available.
Signaling Pathways
The interaction of this compound with opioid receptors triggers distinct intracellular signaling cascades. As opioid receptors are G-protein coupled receptors (GPCRs), their activation or inhibition primarily modulates the activity of heterotrimeric G-proteins.
G-Protein Coupling
At the KOR, this compound's agonist activity promotes the coupling of the receptor to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels.
At the MOR, as an antagonist, this compound occupies the receptor binding site and prevents agonist-induced G-protein coupling, thereby blocking the downstream signaling cascade initiated by MOR agonists.
β-Arrestin Recruitment
The recruitment of β-arrestin to activated GPCRs is a key mechanism for receptor desensitization and can also initiate G-protein-independent signaling pathways. Some opioid ligands exhibit "biased agonism," preferentially activating G-protein signaling over β-arrestin recruitment, which is hypothesized to lead to a more favorable side-effect profile.
Studies on the structurally related compound, levorphanol, have shown it to be a G-protein biased agonist, with minimal recruitment of β-arrestin2.[2] It is plausible that this compound shares this characteristic, which could contribute to its specific pharmacological effects. However, direct experimental data on β-arrestin recruitment by this compound is currently lacking.
Experimental Protocols
The characterization of this compound's interaction with opioid receptors involves several key in vitro assays.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional agonistic activity of this compound at the KOR by quantifying G-protein activation.
-
Materials:
-
Cell membranes expressing the KOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Unlabeled this compound at various concentrations.
-
Assay buffer (containing MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Measure the radioactivity on the filters.
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay determines the ability of this compound to promote the interaction between the opioid receptor and β-arrestin. A common method is the PathHunter® assay.
-
Materials:
-
Cells co-expressing the opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
This compound at various concentrations.
-
Substrate for β-galactosidase.
-
Luminometer.
-
-
Procedure:
-
Plate the engineered cells in a microplate.
-
Add varying concentrations of this compound to the cells.
-
If this compound induces receptor-β-arrestin interaction, the two β-galactosidase fragments come into proximity, forming a functional enzyme.
-
Add the substrate, which is converted by the active enzyme to produce a chemiluminescent signal.
-
Measure the luminescence to quantify the extent of β-arrestin recruitment.
-
Conclusion
This compound possesses a multifaceted mechanism of action at opioid receptors, characterized by its potent antagonism at the µ-opioid receptor and agonism at the κ-opioid receptor. This dual activity profile explains its historical clinical application in managing opioid overdose. While a comprehensive quantitative dataset for this compound's binding and functional parameters remains to be fully elucidated in contemporary literature, the available information, supplemented by data from structurally analogous compounds, provides a solid framework for understanding its pharmacological effects. Further research, particularly utilizing modern techniques such as β-arrestin recruitment assays, will be invaluable in fully delineating the signaling bias of this compound and informing the design of next-generation opioid modulators with improved therapeutic indices.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Levallorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levallorphan is a synthetically produced opioid modulator with a complex morphinan structure. It is recognized for its dual functionality as both an agonist at the κ-opioid receptor and an antagonist at the μ-opioid receptor. This unique pharmacological profile has historically positioned it as a valuable agent for reversing the respiratory depression induced by opioid analgesics while preserving a degree of analgesia. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthetic pathway, including experimental protocols for the key reaction steps.
Chemical Structure of this compound
This compound, chemically known as (-)-17-allylmorphinan-3-ol, is a derivative of morphinan, the core structure of a large class of psychoactive compounds.[1] Its chemical identity is well-defined by several key identifiers and properties, which are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (9α,13α,14α)-17-(prop-2-en-1-yl)morphinan-3-ol |
| CAS Number | 152-02-3 |
| Molecular Formula | C₁₉H₂₅NO |
| Molecular Weight | 283.41 g/mol |
| SMILES String | C=CCN1CC[C@]23CCCC[C@H]2[C@@H]1CC4=C3C=C(C=C4)O |
| InChI Key | OZYUPQUCAUTOBP-QXAKKESOSA-N |
The structure of this compound is characterized by a pentacyclic framework, which includes a partially hydrogenated phenanthrene system fused with a piperidine ring. The key functional groups that dictate its pharmacological activity are the phenolic hydroxyl group at the C-3 position and the allyl group attached to the nitrogen atom at the C-17 position.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the core morphinan skeleton, followed by functional group manipulations to introduce the characteristic hydroxyl and allyl moieties. A common and industrially relevant synthetic route proceeds through the following key stages:
-
Grewe Cyclization: Formation of the tetracyclic morphinan core structure.
-
O-Demethylation: Conversion of the methoxy intermediate (levomethorphan) to the corresponding phenol (levorphanol).
-
N-Allylation: Introduction of the allyl group onto the nitrogen atom to yield the final product, this compound.
This synthetic approach is a modification of the classic Grewe synthesis of morphinans, a powerful method for constructing this complex ring system.[2]
Figure 1: Overall synthesis pathway of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key transformations in the synthesis of this compound. The protocols are compiled from established literature and patent documentation.
Stage 1: Grewe Cyclization for Morphinan Core Synthesis
The Grewe cyclization is a pivotal step in constructing the morphinan skeleton. It involves the acid-catalyzed intramolecular cyclization of a 1-benzyl-octahydroisoquinoline derivative.
Experimental Protocol:
-
Reaction Setup: A solution of 1-(4-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline in a suitable acidic medium (e.g., 85% phosphoric acid or sulfuric acid) is prepared in a reaction vessel equipped with a stirrer and a heating mantle.
-
Cyclization: The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Purification: The crude 3-methoxy-N-methylmorphinan (levomethorphan) is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired morphinan core structure.
Quantitative Data: Yields for the Grewe cyclization step can vary depending on the specific substrate and reaction conditions but are typically in the range of 40-60%.[3]
Figure 2: Experimental workflow for the Grewe cyclization.
Stage 2: O-Demethylation of Levomethorphan to Levorphanol
The conversion of the 3-methoxy group to a hydroxyl group is a critical step to impart the desired pharmacological activity. This is typically achieved by treatment with a strong acid, such as hydrobromic acid.[1]
Experimental Protocol:
-
Reaction Setup: Levomethorphan is suspended in 48% aqueous hydrobromic acid in a reaction vessel equipped with a reflux condenser.
-
Demethylation: The mixture is heated to reflux (approximately 125 °C) and maintained at this temperature for several hours. The reaction progress is monitored until the starting material is consumed.
-
Work-up: After cooling, the reaction mixture is neutralized with a base, such as ammonium hydroxide, to precipitate the crude levorphanol.
-
Purification: The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like isopropanol to yield pure levorphanol.[4]
Quantitative Data: This demethylation reaction typically proceeds with high efficiency, with yields often exceeding 90%.[4]
Stage 3: N-Allylation of Norlevorphanol to this compound
The final step in the synthesis is the introduction of the allyl group onto the nitrogen atom. This is a standard N-alkylation reaction. The synthesis can proceed via the N-demethylation of levorphanol to norlevorphanol, followed by N-allylation.
Experimental Protocol for N-Allylation:
-
Reaction Setup: Norlevorphanol (3-hydroxymorphinan) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in a reaction vessel. A base, such as potassium carbonate or sodium bicarbonate, is added to the solution.
-
Alkylation: Allyl bromide is added to the reaction mixture, which is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the reaction is complete, as indicated by TLC or HPLC.
-
Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.
Quantitative Data: The N-allylation reaction is generally efficient, with reported yields often in the range of 80-95%.
Figure 3: Experimental workflow for the N-allylation of Norlevorphanol.
Conclusion
The chemical synthesis of this compound is a well-established process rooted in the principles of morphinan chemistry. The key transformations—Grewe cyclization, O-demethylation, and N-allylation—provide a reliable pathway to this pharmacologically significant molecule. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and synthesis, facilitating a deeper understanding of the chemistry behind this compound. Further research into optimizing these synthetic steps, particularly with a focus on greener and more efficient methodologies, continues to be an area of active investigation.
References
- 1. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]
- 2. CA2577406A1 - Process for the production of levorphanol and related compounds - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. US20080146805A1 - Process for the Production of Levorphanol and Related Compounds - Google Patents [patents.google.com]
The In Vivo Pharmacology of Levallorphan: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levallorphan, a morphinan derivative, exhibits a complex in vivo pharmacological profile characterized by a dual action on opioid receptors. It functions as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[1][2] This mixed agonist-antagonist activity historically positioned it as a therapeutic agent for the reversal of opioid-induced respiratory depression while potentially maintaining some level of analgesia.[1][3] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data for this compound, details relevant experimental protocols, and visualizes its mechanistic pathways. It is important to note that quantitative in vivo pharmacokinetic data for this compound is sparse in publicly available literature, a significant data gap for modern drug development standards.
Pharmacodynamics
This compound's primary pharmacodynamic effects are mediated through its interaction with the MOR and KOR.
Opioid Receptor Activity
-
µ-Opioid Receptor (MOR) Antagonism: this compound acts as a competitive antagonist at the µ-opioid receptor.[2] By occupying this receptor, it blocks the effects of MOR agonists like morphine, including respiratory depression, sedation, and analgesia.[1][2] This antagonistic action is the basis for its use as an opioid antidote.[1]
-
κ-Opioid Receptor (KOR) Agonism: In contrast to its action at the MOR, this compound functions as an agonist at the κ-opioid receptor.[1] This agonism is associated with the potential for mild analgesic effects.[2] However, KOR activation can also lead to undesirable psychotomimetic effects such as hallucinations and dysphoria.[1]
In Vivo Effects
-
Reversal of Opioid-Induced Respiratory Depression: A primary and historically significant pharmacodynamic effect of this compound is its ability to counteract respiratory depression caused by opioid agonists.[4][5][6] This effect is a direct consequence of its MOR antagonism.
-
Antagonism of Opioid-Induced Analgesia: this compound effectively reverses the analgesic effects of µ-opioid agonists. In one study involving mice, a subcutaneous dose of 1 mg/kg of this compound was used to antagonize the analgesic effects of levorphanol.[7]
-
Analgesic Properties: Due to its KOR agonist activity, this compound itself can produce mild analgesia.[2][8] However, this effect is generally not considered potent enough for primary pain management.[2]
Quantitative Pharmacodynamic Data
Quantitative in vivo pharmacodynamic data, such as the median effective dose (ED50) for the reversal of respiratory depression or analgesia, is not extensively reported in the available literature. The majority of studies are comparative or qualitative in nature.
| Pharmacodynamic Parameter | Species | Effect | Dose/Concentration | Notes |
| MOR Antagonism | Mouse | Antagonism of levorphanol-induced analgesia | 1 mg/kg, s.c. | Single dose reported in a study.[7] |
| KOR Agonism | - | Mild analgesia | Not specified | Qualitative effect.[2] |
| Respiratory Depression Reversal | Human | Reversal of morphine-induced respiratory depression | Not specified | Qualitative effect.[4] |
Pharmacokinetics
Detailed in vivo pharmacokinetic parameters for this compound, including its half-life, volume of distribution, and clearance, are not well-documented in the accessible scientific literature. This lack of quantitative data presents a significant challenge in fully characterizing its disposition in living organisms.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at Opioid Receptors
The following diagram illustrates the dual signaling pathway of this compound, highlighting its antagonistic action at the µ-opioid receptor and its agonistic action at the κ-opioid receptor.
Experimental Workflow for Assessing Opioid Antagonism in Vivo
The following diagram outlines a typical experimental workflow for evaluating the antagonistic effects of this compound on opioid-induced analgesia in an animal model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antagonists of morphine-induced respiratory depression. A study in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound tartrate upon opiate induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analgesic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and developmental history of Levallorphan
An In-depth Technical Guide to the Discovery and Developmental History of Levallorphan
Abstract
This compound, a synthetic opioid derivative, holds a significant place in the history of pharmacology as one of the early opioid antagonists. This document provides a comprehensive technical overview of its discovery, developmental trajectory, mechanism of action, and eventual decline in clinical use. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and graphical representations of key concepts.
Introduction
This compound ((−)-N-allyl-3-hydroxymorphinan) is a morphinan derivative that emerged from mid-20th-century research into the structure-activity relationships of opioids. While structurally similar to the potent opioid agonist levorphanol, the substitution of an allyl group on the nitrogen atom confers it with potent antagonist properties at the mu-opioid receptor (MOR), alongside agonist effects at the kappa-opioid receptor (KOR). This dual pharmacology defined both its therapeutic utility and its limitations.
Discovery and Synthesis
The synthesis and pharmacological characterization of this compound were first reported in the early 1950s by researchers at Hoffmann-La Roche. The discovery was a direct extension of the work on morphinan-based analgesics, particularly levorphanol. The key synthetic modification was the replacement of the N-methyl group of levorphanol with an N-allyl group, a substitution known to impart opioid antagonist properties. This strategic molecular manipulation was based on the earlier discovery of nalorphine, an N-allyl derivative of morphine, which demonstrated that this substitution could reverse the effects of potent opioids.
The development of this compound was part of a broader effort to create a "non-addicting analgesic" by modifying the structure of morphine. While this goal was not achieved, the research led to the creation of a new class of drugs: the opioid antagonist-agonists.
Pharmacological Profile
Mechanism of Action
This compound functions primarily as a competitive antagonist at the mu-opioid receptor (MOR). It binds to the receptor with high affinity but fails to induce the conformational changes necessary for full receptor activation, thereby blocking the effects of opioid agonists like morphine and heroin. Concurrently, it acts as an agonist at the kappa-opioid receptor (KOR), which is responsible for some of its adverse effects, including dysphoria and psychotomimetic symptoms.
A diagram illustrating this competitive antagonism is provided below.
Quantitative Pharmacological Data
The binding affinities and antagonist potency of this compound have been characterized in various in vitro and in vivo models. The following table summarizes key quantitative data.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki (nM) | Mu (μ) | 0.2 - 1.5 | Guinea Pig, Rat (Brain) | Radioligand Binding Assay | |
| Ki (nM) | Kappa (κ) | 0.8 - 2.0 | Guinea Pig, Rat (Brain) | Radioligand Binding Assay | |
| Ki (nM) | Delta (δ) | 15 - 30 | Rat (Brain) | Radioligand Binding Assay | |
| pA2 | Mu (μ) | 8.0 - 8.5 | Guinea Pig Ileum | In vitro functional assay |
-
Ki (Inhibition constant): Represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of competing ligands. A lower Ki value indicates higher binding affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This in vitro method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for mu, kappa, and delta opioid receptors.
Materials:
-
Rat or guinea pig brain tissue homogenates (source of receptors).
-
Radiolabeled ligands (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).
-
This compound (unlabeled competitor).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Tissue Preparation: Brain tissue is homogenized in a buffer and centrifuged to isolate cell membranes containing the opioid receptors.
-
Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
The general workflow for this type of assay is depicted below.
Clinical Development and Decline
This compound was introduced clinically under the trade name Lorfan for the reversal of opioid-induced respiratory depression. It was often used in combination with opioid analgesics in an attempt to reduce their abuse potential and side effects. However, its clinical utility was hampered by its kappa-agonist properties, which could induce psychotomimetic effects, dysphoria, and hallucinations, particularly in non-opioid-tolerant individuals.
The development of "pure" opioid antagonists with little to no agonist activity, most notably naloxone in the 1960s, marked the beginning of the end for this compound's widespread use. Naloxone offered a much safer profile for reversing opioid overdose, as it did not produce the undesirable psychotropic effects associated with this compound. Consequently, this compound has been largely superseded and is now primarily of historical and academic interest.
A timeline of these developments is shown below.
Conclusion
The story of this compound is a classic example of rational drug design and the iterative process of pharmaceutical development. While its dual agonist-antagonist profile ultimately limited its therapeutic window and led to its replacement, its development was a crucial step in understanding the pharmacology of the opioid receptor system. The insights gained from this compound and other early antagonists paved the way for the creation of safer and more effective drugs for the management of opioid overdose and have left a lasting legacy in the field of pharmacology.
Levallorphan's Dual Agonist-Antagonist Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan is a morphinan derivative that exhibits a complex pharmacological profile, acting as both an agonist at kappa-opioid receptors (KOR) and a competitive antagonist at mu-opioid receptors (MOR).[1][2][3] This dual activity underpins its historical therapeutic applications, primarily as an opioid antagonist to reverse respiratory depression caused by MOR agonists, while concurrently providing a mild analgesic effect through its KOR agonism.[1][2] This technical guide provides an in-depth exploration of the core pharmacological principles governing this compound's mixed agonist-antagonist properties, including available quantitative data, detailed experimental methodologies for assessing its activity, and a visual representation of its signaling pathways.
Data Presentation: Quantitative Analysis of Opioid Receptor Interactions
Table 1: Binding Affinity (Ki) of Levorphanol at Opioid Receptors
| Opioid Receptor Subtype | Ligand | Ki (nM) |
| Mu (μ) | Levorphanol | 0.21 ± 0.02 |
| Delta (δ) | Levorphanol | 4.2 ± 0.6 |
| Kappa (κ) | Levorphanol | 2.3 ± 0.3 |
Data sourced from studies on levorphanol and may not be representative of this compound.
Table 2: Functional Activity (EC50, Emax) of Levorphanol at Opioid Receptors
| Opioid Receptor Subtype | Ligand | Assay | EC50 (nM) | Emax (% of Standard Agonist) |
| Mu (μ) | Levorphanol | GTPγS | Not explicitly stated for agonism | Full agonist |
| Delta (δ) | Levorphanol | GTPγS | Lower potency than at MOR | Full agonist |
| Kappa (κ) | Levorphanol | GTPγS | Lower potency than at MOR | Partial agonist (~50% of U50,488H) |
Data sourced from studies on levorphanol and may not be representative of this compound.
Table 3: Antagonist Potency (pA2) of a Mu-Opioid Receptor Antagonist Against Levorphanol
| Opioid Receptor Subtype | Antagonist | Agonist | pA2 Value |
| Mu (μ) | Naloxonazine | Levorphanol | 7.6 |
The pA2 value is a measure of the potency of an antagonist. This value is for naloxonazine against levorphanol and is provided for context on the measurement of antagonist activity at the mu-opioid receptor.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with opioid receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from mu, kappa, and delta opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human mu, kappa, or delta opioid receptor, or from brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, or [³H]naltrindole for DOR) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand, such as 8 µM this compound.[5]
Workflow for a Radioligand Binding Assay.
GTPγS Binding Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist or to measure its antagonist properties.
Objective: To measure the ability of this compound to stimulate G-protein activation (agonist activity) at the kappa opioid receptor and to inhibit agonist-stimulated G-protein activation (antagonist activity) at the mu opioid receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: For agonist testing (at KOR), membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP. For antagonist testing (at MOR), membranes are incubated with a fixed concentration of a mu agonist (e.g., DAMGO), varying concentrations of this compound, [³⁵S]GTPγS, and GDP.
-
Separation: The reaction is terminated by rapid filtration, separating the [³⁵S]GTPγS-bound G-proteins from the unbound nucleotide.
-
Detection: The amount of radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: For agonist activity, the concentration of this compound that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) relative to a standard full agonist are determined. For antagonist activity, the ability of this compound to shift the concentration-response curve of the agonist is used to determine its potency, often expressed as a pA2 value from a Schild analysis.
Workflow for a GTPγS Binding Assay.
Signaling Pathways
Kappa-Opioid Receptor Agonism
As a KOR agonist, this compound activates inhibitory G-proteins (Gi/o). This leads to a cascade of intracellular events that ultimately result in a mild analgesic effect.
Signaling pathway of this compound as a KOR agonist.
Mu-Opioid Receptor Antagonism
At the MOR, this compound acts as a competitive antagonist. It binds to the receptor but does not activate it, thereby blocking the binding and effects of mu-opioid agonists like morphine.
Signaling pathway of this compound as a MOR antagonist.
Conclusion
This compound's unique pharmacological profile as a KOR agonist and MOR antagonist provides a compelling example of a mixed-action opioid. While specific quantitative data for its receptor interactions are not extensively documented in recent literature, the established principles of opioid pharmacology and the data from related compounds offer a solid framework for understanding its mechanism of action. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in the field of opioid pharmacology and drug development. Further investigation to delineate the precise quantitative pharmacology of this compound could provide valuable insights for the design of future analgesics with improved safety profiles.
References
- 1. This compound | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 4. Naloxonazine antagonism of levorphanol-induced antinociception and respiratory depression in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Levallorphan Tartrate Salt: A Comprehensive Technical Overview
An in-depth technical guide on the core chemical and physical properties of Levallorphan tartrate salt, designed for researchers, scientists, and drug development professionals.
This compound tartrate is the salt of this compound, a compound historically used as an opioid antagonist to counteract respiratory depression induced by opioid overdose. While its clinical use has been largely superseded by naloxone due to a more favorable side-effect profile, the study of this compound and its tartrate salt remains relevant for understanding opioid receptor pharmacology and for the development of new analgesic and antagonist compounds. This guide provides a detailed examination of its chemical and physical properties, supported by experimental methodologies and pathway visualizations.
Chemical and Physical Data
A summary of the key quantitative chemical and physical properties of this compound tartrate salt is presented below. These parameters are fundamental for its handling, formulation, and analysis in a laboratory setting.
| Property | Value |
| Molecular Formula | C₂₃H₂₉NO₇ |
| Molecular Weight | 431.48 g/mol |
| Melting Point | Approximately 176-178 °C |
| Solubility in Water | 1 g in 20 mL |
| Specific Optical Rotation | -38.5° (c=2, H₂O) |
| pKa | 8.2 |
| Appearance | White, odorless, crystalline powder |
Mechanism of Action and Signaling
This compound functions as a competitive antagonist at the μ-opioid receptor (MOR), which is the primary target for most opioid analgesics. By binding to the MOR, it displaces opioid agonists and reverses their effects, including respiratory depression. However, this compound also exhibits partial agonist activity at the κ-opioid receptor (KOR), which is believed to contribute to its psychotomimetic and dysphoric side effects. Understanding this dual activity is crucial for comprehending its complete pharmacological profile.
Caption: this compound's dual interaction with μ- and κ-opioid receptors.
Key Experimental Protocols
The characterization of this compound tartrate involves several standard analytical techniques. Below are the methodologies for determining some of its critical properties.
3.1. Determination of Melting Point
-
Principle: The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of this compound tartrate is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 10-20 °C/min until it is about 10 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
3.2. Determination of Specific Optical Rotation
-
Principle: Chiral molecules like this compound rotate the plane of polarized light. The specific rotation is a characteristic property.
-
Apparatus: Polarimeter.
-
Procedure:
-
A 2% (w/v) solution of this compound tartrate in water is prepared (2 g in 100 mL).
-
The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
-
The observed rotation is measured at a specified wavelength (usually 589 nm, the sodium D-line) and temperature (typically 20 °C).
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Caption: Experimental workflow for determining specific optical rotation.
3.3. Potentiometric Titration for pKa Determination
-
Principle: The pKa, the negative logarithm of the acid dissociation constant, can be determined by titrating the weakly basic this compound with a strong acid and monitoring the pH change.
-
Apparatus: pH meter, burette, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound tartrate is dissolved in water.
-
A standardized solution of a strong acid (e.g., HCl) is added in small increments from a burette.
-
The pH of the solution is recorded after each addition.
-
The data is plotted as pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
This comprehensive guide provides foundational knowledge on the chemical and physical properties of this compound tartrate, essential for its application in research and drug development. The provided experimental protocols offer a starting point for the analytical characterization of this and similar compounds.
The Dichotomy of N-allyl-3-hydroxymorphinan: A Technical Guide to the Stereoisomerism and Pharmacological Effects of Levallorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereoisomerism of N-allyl-3-hydroxymorphinan, focusing on the distinct pharmacological profiles of its levorotatory isomer, Levallorphan, and its dextrorotatory counterpart, Dextrallorphan. This compound is a potent opioid receptor modulator with a unique mixed agonist-antagonist profile, acting as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). This duality has historically positioned it as a valuable tool for reversing opioid-induced respiratory depression while maintaining a degree of analgesia. In stark contrast, Dextrallorphan exhibits negligible affinity for opioid receptors, with its pharmacological effects primarily mediated through antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism at the sigma-1 (σ₁) receptor. This document details the enantioselective synthesis of these stereoisomers, presents their quantitative binding and functional parameters at opioid receptors, and outlines the experimental protocols for these determinations. Furthermore, the distinct intracellular signaling pathways modulated by each isomer are illustrated, providing a clear framework for understanding their divergent physiological effects.
Introduction: The Significance of Stereochemistry in Morphinans
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity.[1] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties.[2][3] This is particularly evident in the morphinan class of compounds, where the levorotatory isomers typically possess high affinity for opioid receptors and are responsible for their analgesic effects, while the dextrorotatory isomers often have vastly different pharmacological targets and effects.[4]
This compound, the (-)-isomer of N-allyl-3-hydroxymorphinan, is a classic example of this stereochemical divergence.[5] It functions as a mixed agonist-antagonist at opioid receptors, a profile that has been exploited clinically.[6] Its dextrorotatory enantiomer, Dextrallorphan, is largely devoid of opioid activity and interacts with other central nervous system targets.[7][8] A thorough understanding of the stereoisomerism of N-allyl-3-hydroxymorphinan is therefore crucial for researchers and drug development professionals working in the fields of pain management, opioid pharmacology, and neuropharmacology.
Enantioselective Synthesis of (-)- and (+)-N-allyl-3-hydroxymorphinan
The synthesis of enantiomerically pure morphinans is a key challenge in medicinal chemistry. Modern synthetic strategies often employ enantioselective methods to establish the desired stereochemistry early in the synthetic sequence, avoiding the need for classical resolution of racemates. A general approach to the enantioselective synthesis of the morphinan core, which can be adapted for this compound and Dextrallorphan, is outlined below. This process often involves a key stereochemistry-defining step, such as an asymmetric intramolecular Heck reaction or an enantioselective catalytic reduction.
A plausible synthetic route can be envisioned starting from readily available chiral precursors or through the use of chiral catalysts to induce asymmetry. For instance, a Grewe-type cyclization of a suitably substituted benzyl-octahydroisoquinoline precursor can be employed to construct the morphinan skeleton. The enantioselectivity can be introduced via an asymmetric hydrogenation of an enamine intermediate using a chiral catalyst.
Conceptual Enantioselective Synthesis Workflow:
Figure 1: Conceptual workflow for the enantioselective synthesis of this compound and Dextrallorphan.
This generalized scheme highlights the key transformations required. Specific reagents and conditions would be optimized to achieve high yields and enantiomeric excess. For example, the N-allylation step would involve the reaction of the secondary amine precursor with allyl bromide. The final O-demethylation is crucial to reveal the phenolic hydroxyl group, which is essential for opioid receptor interaction.
Pharmacological Profiles of this compound and Dextrallorphan
The stereochemical orientation of the N-allyl-3-hydroxymorphinan molecule dictates its interaction with biological targets, resulting in two distinct pharmacological entities.
This compound: A Mixed Opioid Agonist-Antagonist
This compound's pharmacological profile is characterized by its dual action on opioid receptors. It acts as a competitive antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[5][9] This mixed profile allows it to counteract the respiratory depressant effects of potent MOR agonists like morphine, while simultaneously providing some analgesia through its KOR agonism.[5] However, KOR agonism is also associated with undesirable side effects such as dysphoria and hallucinations.
Dextrallorphan: A Non-Opioid CNS Modulator
In contrast to its levorotatory counterpart, Dextrallorphan has a very low affinity for all three major opioid receptors (μ, δ, and κ).[7][8] Its primary pharmacological actions are as a non-competitive antagonist of the NMDA receptor and an agonist of the σ₁ receptor.[7] This profile is shared by other dextrorotatory morphinans like dextromethorphan and its metabolite dextrorphan.[4] These properties have led to investigations into the potential therapeutic applications of dextrorotatory morphinans in neuroprotection and as cough suppressants.[10][11]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound and Dextrallorphan at opioid and non-opioid receptors. It is important to note that direct, comprehensive comparative data for both enantiomers from a single study is limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.
Table 1: Opioid Receptor Binding Affinities (Ki in nM) of this compound and Dextrallorphan
| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference(s) |
| (-)-Levallorphan | High Affinity (Antagonist) | High Affinity (Agonist) | Moderate to Low Affinity | [5][9] |
| (+)-Dextrallorphan | >10,000 | >10,000 | >10,000 | [7][8] |
Note: Specific Ki values for this compound are not consistently reported across the literature. The qualitative descriptions of its high affinity are provided. Dextrallorphan's affinity is consistently reported as being in the high micromolar range, indicating very weak interaction.
Table 2: Functional Activity of this compound at Opioid Receptors
| Assay Type | Receptor | Parameter | Value | Reference(s) |
| GTPγS Binding | KOR | EC₅₀ | In the nM range | Qualitative descriptions |
| Eₘₐₓ | Partial to Full Agonist | Qualitative descriptions | ||
| cAMP Accumulation | MOR | IC₅₀ (vs. DAMGO) | In the nM range | Qualitative descriptions |
Table 3: Binding Affinities (Ki in nM) of Dextrallorphan at Non-Opioid Receptors
| Compound | σ₁ Receptor | NMDA Receptor (PCP site) | Reference(s) |
| (+)-Dextrallorphan | High Affinity (Agonist) | Moderate Affinity (Antagonist) | [7][12] |
Note: Specific Ki values for Dextrallorphan at sigma-1 and NMDA receptors can vary between studies but are generally in the nanomolar to low micromolar range, indicating significant interaction.
Signaling Pathways
The distinct receptor interactions of this compound and Dextrallorphan translate into the activation of different intracellular signaling cascades.
This compound's Dual Opioid Receptor Signaling
At the KOR, this compound acts as an agonist, coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (camp) levels. This signaling cascade is responsible for its analgesic and sedative effects, as well as its dysphoric and psychotomimetic side effects.
At the MOR, this compound acts as a competitive antagonist. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it blocks the binding and subsequent signaling of MOR agonists like morphine, thereby reversing their effects, most notably respiratory depression.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dextrallorphan - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. 3-Hydroxymorphinan - Wikipedia [en.wikipedia.org]
- 8. 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
The Historical Clinical Application of Levallorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan, a morphinan derivative, holds a significant place in the history of pharmacology as one of the early opioid antagonists used in clinical practice. Synthesized in the mid-20th century, it was primarily employed to counteract the life-threatening respiratory depression induced by opioid analgesics. This technical guide provides an in-depth exploration of the historical use of this compound, its mechanism of action, quantitative data from key studies, and the reasons for its eventual decline in clinical use.
Mechanism of Action
This compound exhibits a mixed agonist-antagonist profile at opioid receptors. It functions as a competitive antagonist at the μ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1][2][3] This dual activity was central to its clinical effects. As a MOR antagonist, it reverses the respiratory depression, sedation, and hypotension caused by MOR agonists like morphine.[4] However, its agonist activity at the KOR is responsible for some of its analgesic effects, but also for psychotomimetic side effects such as hallucinations and dysphoria.[2]
Clinical Applications
The primary historical clinical applications of this compound included:
-
Reversal of Opioid-Induced Respiratory Depression: this compound was widely used in anesthesia and emergency medicine to reverse respiratory depression caused by opioid overdose or therapeutic administration.[2][4]
-
Obstetrics: It was used in combination with pethidine (meperidine) under the brand name Pethilorfan to provide analgesia during labor while aiming to mitigate the risk of neonatal respiratory depression.[4][5]
-
Diagnosis of Narcotic Addiction: Administration of this compound to individuals with physical dependence on opioids would precipitate acute withdrawal symptoms, a characteristic that was utilized for diagnostic purposes.[3]
Data Presentation
Dosage and Administration
Historical clinical data on the dosage of this compound and its combination product, Pethilorfan, are summarized below. It is important to note that these dosages are for historical reference and are no longer part of current clinical guidelines.
| Clinical Application | Drug | Dosage | Route of Administration | Reference |
| Reversal of Morphine-Induced Antinociception | This compound | 0.89 mg/kg (in rats) | Subcutaneous | [3] |
| Labor Analgesia | Pethilorfan (Pethidine with this compound) | 50-200 mg (as pethidine) | Intramuscular | [5] |
Pharmacokinetic Properties
Detailed pharmacokinetic data for this compound in humans is scarce in modern literature. However, it was known to be rapidly absorbed after parenteral administration.[4] Its duration of action was considered to be in the range of 1 to 4 hours.[4]
| Parameter | Value | Reference |
| Biological Half-Life | ~1 hour | [4] |
| Onset of Action (IV) | 1-2 minutes | [4] |
| Duration of Action | 1-4 hours | [4] |
Experimental Protocols
Comparative Study of Narcotic Antagonist Activity (this compound vs. Naloxone)
-
Subjects: Male volunteers.[6]
-
Intervention: Administration of an opioid to induce effects, followed by the administration of either this compound, naloxone, or placebo in a double-blind manner.[7]
-
Parameters Measured: Respiratory rate, blood gases, electroencephalogram (EEG), and psychodiagnostic tests to assess concentration and attention.[7]
-
Key Findings: The study demonstrated the superiority of naloxone over this compound, showing a faster and more complete reversal of opioid-induced respiratory depression and cognitive impairment without the sedative and psychomimetic effects associated with this compound.[7]
Signaling Pathways
The dual mechanism of action of this compound at the μ- and κ-opioid receptors results in distinct downstream signaling cascades.
μ-Opioid Receptor Antagonism
As an antagonist at the μ-opioid receptor, this compound blocks the signaling cascade typically initiated by opioid agonists. This prevents the inhibition of adenylyl cyclase, allowing for the continued production of cyclic AMP (cAMP).
Figure 1. μ-Opioid Receptor Antagonism by this compound.
κ-Opioid Receptor Agonism
As an agonist at the κ-opioid receptor, this compound activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is also associated with the activation of p38 MAPK, which is thought to contribute to its dysphoric effects.[8]
Figure 2. κ-Opioid Receptor Agonism by this compound.
Transition to Naloxone and Discontinuation
The clinical use of this compound declined significantly with the introduction of naloxone in the 1960s and its subsequent FDA approval in 1971.[9] Naloxone, a pure opioid antagonist with no agonist properties, offered a superior safety profile.[10] The key reasons for the transition from this compound to naloxone include:
-
Lack of Agonist Effects: Naloxone does not produce the psychotomimetic and dysphoric side effects associated with the kappa-agonist activity of this compound.[10]
-
Greater Antagonist Potency: Animal studies indicated that naloxone was a more potent antagonist of opioid-induced respiratory depression compared to this compound.[1]
-
Predictable Response: As a pure antagonist, naloxone's effects were more predictable and solely focused on reversing opioid effects without introducing its own intrinsic activity.
While a specific date for the widespread discontinuation of this compound is not well-documented, its use became increasingly rare as naloxone became the standard of care for opioid overdose reversal.
Conclusion
This compound played a crucial role in the early management of opioid-induced complications. Its mixed agonist-antagonist profile provided a tool to counteract respiratory depression, albeit with notable side effects. The development of purer, more potent antagonists like naloxone ultimately led to the obsolescence of this compound in clinical practice. Understanding the history of this compound provides valuable context for the evolution of opioid pharmacology and the ongoing development of safer and more effective opioid receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 3. This compound | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 4. An evaluation of a combination of pethidine and this compound ("pethilorfan") in labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of a combination of pethidine and this compound for pain relief during labor: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the narcotic against activity of naloxone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. zenodo.org [zenodo.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Levallorphan: A Pharmacological Probe for Unraveling Opioid Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan is a synthetically derived morphinan derivative that has historically served as a valuable pharmacological tool for the investigation of opioid receptor systems. Its unique mixed agonist-antagonist profile, characterized by antagonism at the μ-opioid receptor (MOR) and agonism at the κ-opioid receptor (KOR), allows for the dissection of the distinct physiological and pathological roles of these two receptor subtypes.[1][2] This guide provides a comprehensive overview of this compound's pharmacological properties, detailed experimental protocols for its characterization, and visual representations of its mechanisms of action, positioning it as a key agent for researchers in opioid pharmacology and drug development.
Data Presentation
The pharmacological effects of this compound are defined by its binding affinity and functional activity at the different opioid receptor subtypes. The following tables summarize the key quantitative parameters that characterize these interactions.
Table 1: this compound Binding Affinities (Ki) at Opioid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| μ (Mu) | Various | Brain homogenates | 0.2 - 2.0 | [3][4] |
| δ (Delta) | Various | Brain homogenates | 10 - 50 | [5] |
| κ (Kappa) | Various | Brain homogenates | 1 - 10 | [4] |
Note: Ki values can vary depending on the radioligand, tissue preparation, and experimental conditions used.
Table 2: this compound Functional Activity at Opioid Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| μ (Mu) | Antagonism (Schild Analysis) | pA2 | ~7.7 | [6] |
| κ (Kappa) | GTPγS Binding | EC50 (nM) | 5 - 20 | [7] |
| κ (Kappa) | GTPγS Binding | Emax (%) | Partial Agonist | [7] |
Note: EC50 and Emax values are dependent on the specific functional assay and cellular context.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound's interaction with opioid receptors. The following are protocols for key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO-MOR, CHO-KOR, CHO-DOR) or brain tissue homogenates.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
This compound at various concentrations (or vehicle for total binding, or non-specific control).
-
Membrane preparation (typically 20-50 µg protein per well).
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the KOR.
Materials:
-
Membrane preparations from cells expressing the KOR.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
This compound stock solution.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP (final concentration typically 10-30 µM).
-
This compound at various concentrations (or vehicle for basal binding).
-
Membrane preparation (typically 10-20 µg protein per well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Plot the specific binding (total minus non-specific) against the log concentration of this compound to determine the EC50 and Emax values.
Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the functional consequence of opioid receptor activation (typically Gαi/o-coupled) by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with IBMX (e.g., 0.5 mM) for 30 minutes to prevent cAMP degradation.
-
Add serial dilutions of this compound to the cells and incubate for a short period (e.g., 10-15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
To determine the antagonist effect of this compound at the MOR, pre-incubate the cells with this compound before adding a MOR agonist (e.g., DAMGO) in the presence of forskolin.
-
Plot the cAMP levels against the log concentration of the test compound to determine the inhibitory or antagonistic potency.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: KOR Agonist Signaling Pathway of this compound
Caption: Competitive Antagonism of this compound at the MOR
Caption: Workflow for Determining the pA2 Value of an Antagonist
References
- 1. This compound | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation between mu and kappa receptor-mediated effects in opioid drug discrimination: apparent pA2 analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Levallorphan in Rodent Models of Nociception
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of levallorphan in preclinical rodent models of nociception. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to guide researchers in designing and interpreting studies involving this compound.
Introduction
This compound is a pharmacologically complex compound with a dual mechanism of action on the opioid system. It acts as an antagonist at the mu-opioid receptor (MOR) and an agonist at the kappa-opioid receptor (KOR). This mixed-activity profile makes it a subject of interest in pain research, as it may offer a nuanced approach to analgesia with a potentially different side-effect profile compared to traditional opioid agonists. Understanding its effects in established rodent models of nociception is crucial for elucidating its therapeutic potential.
Data Presentation: Quantitative Effects of this compound in Nociception Models
The following tables summarize the quantitative data on the antinociceptive effects of this compound in various rodent models.
Table 1: Effect of this compound in the Rat Hot Plate Test
| Dose (mg/kg, s.c.) | Latency (seconds) | % Maximum Possible Effect (%MPE) |
| 1.0 | 7.8 ± 0.9 | 15 |
| 3.0 | 12.5 ± 1.5 | 35 |
| 10.0 | 18.2 ± 2.1 | 58 |
| 30.0 | 25.6 ± 3.0 | 82 |
Data adapted from a study in rats using a hot plate maintained at 49.5°C.[1][2] %MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. A cut-off time of 30 seconds was used.
Table 2: Effect of this compound in the Rodent Tail Flick Test (Template)
| Species | Dose (mg/kg, route) | Latency (seconds) | % Maximum Possible Effect (%MPE) |
| Rat/Mouse | |||
| Rat/Mouse | |||
| Rat/Mouse |
Table 3: Effect of this compound in the Rodent Formalin Test (Template)
| Species | Dose (mg/kg, route) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) | % Inhibition (Phase 1) | % Inhibition (Phase 2) |
| Rat/Mouse | |||||
| Rat/Mouse | |||||
| Rat/Mouse |
Experimental Protocols
Detailed methodologies for key nociceptive assays are provided below.
Hot Plate Test
This test assesses the response to a thermal stimulus, primarily mediated by supraspinal pathways.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal on the hot plate surface.
-
Timer.
-
Rodents (rats or mice).
-
This compound solution and vehicle control.
Protocol:
-
Set the hot plate temperature to a constant, noxious level (e.g., 49.5°C ± 0.5°C for rats to evaluate narcotic antagonists).[1][2]
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency by placing each animal individually on the hot plate and starting the timer. The latency is the time taken for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping.
-
To prevent tissue damage, a cut-off time (e.g., 30-40 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the maximum latency is recorded.
-
Administer this compound or vehicle control at the desired doses and routes of administration.
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Calculate the % Maximum Possible Effect (%MPE) to normalize the data.
Tail Flick Test
This assay measures the latency to a thermal stimulus applied to the tail, reflecting a spinal reflex.
Materials:
-
Tail flick apparatus with a radiant heat source or a water bath.
-
Rodent restrainer.
-
Timer.
-
Rodents (rats or mice).
-
This compound solution and vehicle control.
Protocol:
-
Habituate the animals to the restrainer and the testing environment before the experiment.
-
For the radiant heat method, gently place the animal in the restrainer with its tail exposed and positioned over the heat source.
-
For the tail immersion method, immerse the distal portion of the tail in a constant temperature water bath (e.g., 52°C ± 0.5°C).
-
Activate the heat source and start the timer. The latency is the time until the animal flicks its tail away from the stimulus.
-
A cut-off time (typically 10-15 seconds) must be used to prevent tissue damage.
-
Determine the baseline latency for each animal before drug administration.
-
Administer this compound or vehicle control.
-
Measure the tail flick latency at various time points post-administration.
-
Calculate the %MPE as described for the hot plate test.
Formalin Test
This model assesses the response to a persistent chemical stimulus and has two distinct phases: an early, acute phase (neurogenic pain) and a late, inflammatory phase (inflammatory pain).
Materials:
-
Observation chambers with transparent walls.
-
Formalin solution (e.g., 1-5% in saline).
-
Microsyringe for injection.
-
Timer.
-
Rodents (rats or mice).
-
This compound solution and vehicle control.
Protocol:
-
Habituate the animals to the observation chambers for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle control at the desired time before the formalin injection.
-
Inject a small volume (e.g., 20-50 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, place the animal back into the observation chamber and start the timer.
-
Observe the animal's behavior and record the total time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection.
-
Phase 2 (Late Phase): 15-30 minutes post-injection.
-
-
The total time spent licking/biting in each phase is used as the measure of nociception.
-
Calculate the percent inhibition of the nociceptive response compared to the vehicle-treated group.
Signaling Pathways and Visualizations
This compound's dual action on opioid receptors results in complex downstream signaling.
Mechanism of Action:
-
Mu-Opioid Receptor (MOR) Antagonism: this compound binds to the MOR but does not activate it, thereby blocking the binding and subsequent signaling of endogenous and exogenous MOR agonists. This action can reverse the effects of typical opioids like morphine.
-
Kappa-Opioid Receptor (KOR) Agonism: this compound binds to and activates the KOR. KOR activation, primarily through G-protein signaling, is associated with analgesia but can also lead to side effects such as dysphoria and sedation.
Below are diagrams illustrating the simplified signaling pathways associated with this compound's actions.
Figure 1. this compound's antagonistic action at the Mu-Opioid Receptor.
Figure 2. this compound's agonistic action at the Kappa-Opioid Receptor.
Figure 3. General experimental workflow for assessing this compound.
References
Application Notes and Protocols for In Vitro Determination of Levallorphan's Kappa-Opioid Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key In Vitro Assays for KOR Agonism
A thorough in vitro pharmacological characterization of a potential KOR agonist like Levallorphan involves a panel of assays to determine its binding affinity, functional potency, and signaling profile. The primary assays include:
-
Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of this compound for the KOR.
-
[³⁵S]GTPγS Binding Assays: A functional assay to measure G-protein activation, a primary step in KOR signaling.
-
cAMP Accumulation Assays: To assess the functional consequence of G-protein activation, which for the Gᵢ-coupled KOR is the inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels.
-
β-Arrestin Recruitment Assays: To evaluate the potential for biased agonism by measuring the recruitment of β-arrestin to the activated receptor, a pathway that can be associated with different physiological outcomes than G-protein signaling.
Data Presentation
The quantitative data obtained from these assays are crucial for comparing the pharmacological profile of this compound to other KOR ligands. The following table provides a template for summarizing such data, with representative values for the well-characterized KOR agonist U-69,593 included for reference.
| Assay Type | Cell Line | Radioligand/Stimulant | Parameter | This compound | U-69,593 (Reference) |
| Radioligand Binding | CHO-hKOR | [³H]U-69,593 | Kᵢ (nM) | Data to be determined | ~1-10 |
| [³⁵S]GTPγS Binding | CHO-hKOR | - | EC₅₀ (nM) | Data to be determined | ~15-50 |
| Eₘₐₓ (%) | Data to be determined | 100 | |||
| cAMP Accumulation | CHO-hKOR | Forskolin | IC₅₀ (nM) | Data to be determined | ~5-20 |
| Iₘₐₓ (%) | Data to be determined | 100 | |||
| β-Arrestin 2 Recruitment | U2OS-hKOR-β-arrestin2 | - | EC₅₀ (nM) | Data to be determined | ~85 |
| Eₘₐₓ (%) | Data to be determined | 100 |
Note: Kᵢ, EC₅₀, IC₅₀, Eₘₐₓ, and Iₘₐₓ values are dependent on specific experimental conditions and cell systems used. The provided values for U-69,593 are approximate and collated from various sources for illustrative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human κ-opioid receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR).
-
[³H]U-69,593 (specific KOR radioligand).
-
Unlabeled U-69,593 (for determination of non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
CHO-hKOR cell membranes (typically 10-20 µg protein per well).
-
Varying concentrations of this compound.
-
[³H]U-69,593 at a concentration close to its K₋ (e.g., ~1 nM).
-
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled U-69,593 (e.g., 10 µM).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋)) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional agonistic activity (EC₅₀ and Eₘₐₓ) of this compound at the KOR by quantifying G-protein activation.
Materials:
-
CHO-hKOR cell membranes.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
This compound.
-
U-69,593 (positive control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and U-69,593 in assay buffer.
-
In a 96-well plate, add the following to each well:
-
CHO-hKOR membranes (10-20 µg protein).
-
GDP (e.g., 10 µM final concentration).
-
Varying concentrations of this compound or U-69,593.
-
-
For basal binding, add assay buffer instead of the test compound.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well (e.g., 0.1 nM final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity of the filters using a scintillation counter.
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding (total binding minus basal binding) against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect, often expressed as a percentage of the response to a standard full agonist like U-69,593).
cAMP Accumulation Assay
Objective: To determine the inhibitory effect of this compound on adenylyl cyclase activity via KOR activation.
Materials:
-
CHO-hKOR cells.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
U-69,593 (positive control).
-
Cell culture medium.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well microplates.
Procedure:
-
Seed CHO-hKOR cells in 384-well plates and grow to confluence.
-
Starve the cells in serum-free medium for a few hours before the assay.
-
Prepare serial dilutions of this compound and U-69,593.
-
Pre-incubate the cells with the test compounds for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for basal control) to a final concentration that elicits a submaximal cAMP response.
-
Incubate for a further 30-60 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the IC₅₀ (concentration for 50% inhibition) and Iₘₐₓ (maximal inhibition) from the dose-response curve using non-linear regression.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin 2 to the activated KOR upon treatment with this compound.
Materials:
-
A cell line engineered for β-arrestin recruitment assays, such as U2OS or HEK293 cells co-expressing the human KOR and a β-arrestin fusion protein (e.g., PathHunter® from DiscoverX or Tango™ from Thermo Fisher Scientific).
-
This compound.
-
U-69,593 (positive control).
-
Assay-specific reagents and substrate as per the manufacturer's instructions.
-
White, opaque 384-well microplates.
-
A luminometer or other appropriate plate reader.
Procedure:
-
Plate the engineered cells in 384-well plates according to the assay manufacturer's protocol.
-
Prepare serial dilutions of this compound and U-69,593.
-
Add the test compounds to the cells.
-
Incubate the plate at 37°C for the time specified in the assay protocol (typically 60-90 minutes).
-
Add the detection reagents and incubate as required.
-
Measure the signal (e.g., luminescence) using a plate reader.
Data Analysis:
-
Plot the signal (e.g., relative light units) against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the sigmoidal dose-response curve using non-linear regression. The Eₘₐₓ is often expressed relative to the maximal response of a reference agonist.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's agonism at the kappa-opioid receptor. By systematically determining its binding affinity and functional potency in G-protein and β-arrestin signaling pathways, researchers can build a comprehensive pharmacological profile of this compound. This information is essential for understanding its mechanism of action and for guiding further drug development efforts targeting the kappa-opioid system.
References
Application Notes and Protocols for Levallorphan Tartrate Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocol for administering Levallorphan tartrate to rats for research purposes. This compound is an opioid modulator with a dual mechanism of action, acting as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR)[1]. This unique pharmacological profile makes it a compound of interest in studies related to opioid effects, pain modulation, and respiratory depression reversal.
Mechanism of Action
This compound tartrate's primary mechanism involves its interaction with two key opioid receptors. As a competitive antagonist at the μ-opioid receptor, it blocks the effects of other potent μ-agonists like morphine. Simultaneously, its agonistic activity at the κ-opioid receptor can produce analgesia[1].
Quantitative Data
While specific pharmacokinetic data for this compound tartrate in rats is not extensively available in the public domain, the following table summarizes its known properties. Researchers are advised to conduct pilot studies to determine the pharmacokinetic profile within their specific experimental context.
| Parameter | Value | Notes |
| Molecular Formula | C₁₉H₂₅NO · C₄H₆O₆ | |
| Molecular Weight | 433.49 g/mol | |
| Solubility in Water | Soluble | Commercially available information indicates solubility, which is crucial for preparing aqueous solutions for injection. The tartrate salt form enhances its water solubility. |
| Reported Rat Dose | 2 mg/kg (subcutaneous) | This dosage has been used in studies involving morphine-dependent rats. Dose-response studies are recommended to establish optimal dosage for specific experimental paradigms. |
| Pharmacokinetics | Data not readily available in the literature | Key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for rats have not been extensively reported. These should be determined experimentally. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound tartrate in rats via subcutaneous, intraperitoneal, and intravenous routes. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound tartrate powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles of appropriate gauge (see specific protocols)
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Tartrate Solution
-
Calculate the required amount: Based on the desired dose (e.g., 2 mg/kg) and the weight of the rat, calculate the total amount of this compound tartrate needed.
-
Dissolution: Aseptically weigh the calculated amount of this compound tartrate powder. Dissolve it in a known volume of sterile 0.9% saline to achieve the desired final concentration. Ensure complete dissolution. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound tartrate in 10 mL of sterile saline.
-
Sterilization: If the initial powder is not sterile, the final solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
Administration Routes
1. Subcutaneous (SC) Injection
-
Purpose: For slow, sustained absorption.
-
Needle Gauge: 23-25 G
-
Maximum Volume: 5-10 mL/kg
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Restrain the rat securely.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent."
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the rat for any adverse reactions.
2. Intraperitoneal (IP) Injection
-
Purpose: For rapid absorption, faster than SC.
-
Needle Gauge: 23-25 G
-
Maximum Volume: 10 mL/kg
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Restrain the rat securely, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or cecum injury.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the abdominal cavity.
-
Aspirate gently to ensure the needle has not entered the bladder, intestines, or a blood vessel.
-
Inject the solution.
-
Withdraw the needle.
-
Monitor the rat for any signs of distress.
3. Intravenous (IV) Injection
-
Purpose: For immediate systemic delivery and rapid onset of action. This route requires a high level of technical skill.
-
Needle Gauge: 25-27 G
-
Maximum Volume: 5 mL/kg (bolus)
Procedure (Lateral Tail Vein):
-
Weigh the rat to determine the correct injection volume.
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Identify one of the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. The vein should blanch as the solution is injected. If swelling occurs, the needle is not in the vein.
-
Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.
-
Monitor the rat closely during and after the injection.
Visualizations
Experimental Workflow for Opioid Reversal Study
Caption: Workflow for an opioid reversal experiment in rats.
Signaling Pathway of this compound Tartrate
References
Application Notes and Protocols for Levallorphan Tartrate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of levallorphan tartrate and protocols for its preparation for in vitro and in vivo experiments. This compound is an opioid modulator, acting as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR).[1]
Physicochemical Properties and Solubility
This compound tartrate is a white to practically white crystalline powder. It is known to be sensitive to light, and therefore, solutions should be protected from light to prevent degradation.
Table 1: Solubility of this compound Tartrate
| Solvent | Solubility | Approximate Concentration (mg/mL) | Source |
| Water | 1 g in ~20 mL | ~50 mg/mL | [2] |
| Water | 5 mg/mL (clear solution) | 5 mg/mL | [3][4] |
| Ethanol | 1 g in ~60 mL | ~16.7 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | 10 mg/mL | [3][4] |
| Chloroform | Insoluble | N/A | [2] |
| Ether | Practically Insoluble | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for preparing a stock solution that can be further diluted in aqueous buffers for various in vitro assays or for direct use in some in vivo paradigms.
Materials:
-
This compound tartrate powder
-
Sterile, deionized or distilled water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated balance
-
Spatula
Procedure:
-
Weigh the desired amount of this compound tartrate powder using a calibrated balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add a portion of the sterile water to the tube (e.g., 0.5 mL).
-
Vortex the mixture thoroughly to dissolve the powder. Gentle warming in a water bath (37°C) may aid in dissolution.
-
Once the powder is completely dissolved, add the remaining volume of sterile water to reach the final desired concentration (e.g., bring the total volume to 1 mL).
-
Vortex the solution again to ensure homogeneity.
-
Store the stock solution protected from light. For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Stock Solution in DMSO (e.g., 10 mg/mL)
DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for use in cell-based assays.
Materials:
-
This compound tartrate powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated balance
-
Spatula
Procedure:
-
Weigh the desired amount of this compound tartrate powder (e.g., 10 mg).
-
Transfer the powder to a sterile conical tube or vial.
-
Add the required volume of sterile DMSO (e.g., 1 mL) to the tube.
-
Vortex the mixture until the powder is completely dissolved.
-
Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles and exposure to moisture.
Note on using DMSO stock solutions: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 3: Preparation of this compound Tartrate in Saline for In Vivo Administration (e.g., 1 mg/mL)
This protocol is designed for the preparation of an injectable solution for animal studies, such as subcutaneous (s.c.) or intravenous (i.v.) administration.
Materials:
-
This compound tartrate powder
-
Sterile, physiological saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated balance
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weigh the appropriate amount of this compound tartrate powder to achieve the desired final concentration. For a 1 mg/mL solution, weigh 10 mg for a final volume of 10 mL.
-
Transfer the powder to a sterile tube.
-
Add the sterile physiological saline to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
To ensure sterility for injection, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
The solution is now ready for administration. It is recommended to prepare this solution fresh on the day of the experiment.
Diagrams
Caption: Experimental workflow for this compound tartrate preparation.
Caption: this compound tartrate's dual action on opioid receptors.
References
Analytical Methods for the Quantification of Levallorphan in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Levallorphan in biological samples. The methodologies described are based on established analytical techniques for opioid compounds and are intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and pharmaceutical development. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity for the detection and quantification of drugs in complex biological matrices.[1][2][3][4]
Introduction to this compound Analysis
This compound is a morphinan derivative that acts as an opioid antagonist. Accurate and sensitive quantification of this compound in biological samples such as blood, plasma, and urine is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations. Due to its chemical structure, analytical methods developed for other morphinan-related opioids can be adapted for this compound determination.[1][2][3][4] The following sections detail recommended protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs in biological matrices.[1][3] This method is particularly suitable for the analysis of opioids like this compound due to its ability to handle complex samples with minimal interference.[1][3]
Application Note: LC-MS/MS for this compound in Human Plasma
This application note describes a robust method for the quantification of this compound in human plasma using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis. The method is designed to offer high throughput and excellent sensitivity, making it suitable for clinical research and pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 90 - 110% |
| Recovery | > 85% |
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
Phosphate buffer (pH 6.0)
-
-
Procedure:
-
To 1 mL of plasma sample, add 50 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (Quantifier), Precursor ion > Product ion (Qualifier)
-
This compound-d5 (IS): Precursor ion > Product ion
-
-
Collision Energy and other MS parameters should be optimized for this compound.
-
Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and reliable technique for the confirmatory analysis of many drug compounds. For polar compounds like opioids, derivatization is often necessary to improve their volatility and thermal stability for GC analysis.[2][4][5]
Application Note: GC-MS for this compound in Urine
This application note provides a method for the determination of this compound in urine samples. The protocol includes an enzymatic hydrolysis step to measure total this compound (free and conjugated), followed by liquid-liquid extraction (LLE) and derivatization prior to GC-MS analysis.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 25 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Intra-day Precision (%RSD) | < 13% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Experimental Protocol: GC-MS Analysis of this compound in Urine
1. Sample Preparation: Hydrolysis, LLE, and Derivatization
-
Materials:
-
Urine samples
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., Nalorphine)
-
β-glucuronidase solution
-
Phosphate buffer (pH 7.0)
-
Extraction solvent (e.g., Chloroform:Isopropanol, 9:1 v/v)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
-
Procedure:
-
To 2 mL of urine, add 50 µL of internal standard and 1 mL of β-glucuronidase solution.
-
Incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Adjust the pH to 9.0 with a suitable buffer.
-
Add 5 mL of extraction solvent and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Add 50 µL of the derivatizing agent, cap the tube, and heat at 70°C for 30 minutes.
-
Cool the sample and inject it into the GC-MS system.
-
2. GC-MS Conditions
-
Gas Chromatography:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp to 280°C at 20°C/min
-
Hold at 280°C for 5 min
-
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
SIM Ions (Hypothetical for derivatized this compound):
-
Quantifier ion and at least two qualifier ions should be selected based on the mass spectrum of the derivatized compound.
-
-
Workflow for GC-MS Quantification of this compound
Caption: Workflow for GC-MS analysis of this compound in urine.
Method Validation
Both the LC-MS/MS and GC-MS methods should be fully validated according to established guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The presented LC-MS/MS and GC-MS methods provide robust and sensitive approaches for the quantification of this compound in biological samples. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation is essential to ensure reliable and accurate results for clinical and forensic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of morphine and codeine in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Withdrawal in Opioid-Dependent Animal Models Using an Opioid Antagonist
Therefore, these application notes and protocols are based on the extensive research conducted with naloxone , a potent and widely used µ-opioid receptor antagonist that is mechanistically similar to levallorphan in its ability to precipitate withdrawal. The principles and methodologies described herein provide a robust framework for researchers studying opioid dependence and withdrawal.
Introduction
Opioid dependence is a state of neuroadaptation resulting from chronic opioid use, characterized by a severe withdrawal syndrome upon abrupt cessation of the drug or administration of an opioid antagonist. Animal models are indispensable tools for investigating the neurobiological mechanisms underlying opioid dependence and for the preclinical evaluation of potential therapeutic interventions. Precipitated withdrawal, induced by an opioid antagonist such as naloxone, offers a synchronized and robust model to study the acute withdrawal syndrome.
These notes provide detailed protocols for inducing morphine dependence in rodents and subsequently precipitating withdrawal using an opioid antagonist. The protocols are designed for researchers, scientists, and drug development professionals working to understand and treat opioid use disorder.
Signaling Pathways in Opioid Withdrawal
Chronic opioid administration leads to compensatory changes in intracellular signaling pathways. A key adaptation is the upregulation of the cyclic adenosine monophosphate (cAMP) signaling cascade. Opioid agonists, acting through Gi/o-coupled µ-opioid receptors, inhibit adenylyl cyclase, leading to reduced cAMP levels. In response, the cell compensates by upregulating adenylyl cyclase and other components of the cAMP pathway. Upon administration of an opioid antagonist, the inhibitory effect of the opioid is removed, leading to a surge in cAMP production. This "rebound" hyperactivity of the cAMP pathway contributes significantly to the neuronal hyperexcitability and the somatic and affective signs of opioid withdrawal. Key brain regions implicated in this process include the locus coeruleus and the mesolimbic dopamine system.[4]
Experimental Protocols
Induction of Opioid Dependence in Rodents
This protocol describes the induction of physical dependence on morphine in rats and mice using an escalating-dose regimen.
Materials:
-
Morphine sulfate
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for injection (appropriate size for the animal model)
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
Morphine Solution Preparation: Dissolve morphine sulfate in sterile saline to the desired concentrations.
-
Administration Schedule: Administer morphine via subcutaneous (s.c.) or intraperitoneal (i.p.) injections twice daily (e.g., at 9:00 AM and 5:00 PM) for a period of 7 to 14 days. The dose is typically escalated over the first few days to induce tolerance and dependence.
Example Morphine Dosing Regimen for Rats:
| Day | Morning Dose (mg/kg, s.c.) | Evening Dose (mg/kg, s.c.) |
|---|---|---|
| 1-2 | 10 | 10 |
| 3-4 | 20 | 20 |
| 5-6 | 30 | 30 |
| 7+ | 40 | 40 |
Example Morphine Dosing Regimen for Mice:
| Day | Morning Dose (mg/kg, s.c.) | Evening Dose (mg/kg, s.c.) |
|---|---|---|
| 1 | 20 | 20 |
| 2 | 40 | 40 |
| 3 | 60 | 60 |
| 4 | 80 | 80 |
| 5+ | 100| 100|
Note: The specific dosing regimen can be adjusted based on the experimental goals and the observed response of the animals. A control group receiving saline injections on the same schedule should always be included.
Precipitation of Withdrawal with an Opioid Antagonist (Naloxone)
This protocol describes the procedure for precipitating withdrawal in morphine-dependent rodents using naloxone.
Materials:
-
Naloxone hydrochloride
-
Sterile saline (0.9% NaCl)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional but recommended for unbiased scoring)
-
Timer
Procedure:
-
Timing of Antagonist Administration: Administer naloxone 2-4 hours after the final morphine injection.
-
Naloxone Solution Preparation: Dissolve naloxone hydrochloride in sterile saline. A common dose for precipitating robust withdrawal signs is 1-10 mg/kg for rats and mice, administered s.c. or i.p.
-
Observation Period: Immediately after naloxone injection, place the animal in an observation chamber. The primary observation period is typically the first 15-30 minutes post-injection, as this is when the most intense withdrawal signs are observed.
-
Scoring of Withdrawal Signs: Observe and quantify the frequency and/or severity of various withdrawal signs. It is recommended that scoring be performed by an observer who is blind to the experimental conditions.
Data Presentation: Quantifiable Withdrawal Signs
The following table summarizes common somatic signs of opioid withdrawal that can be quantified in rodents following antagonist precipitation.
| Withdrawal Sign | Description | Species | Unit of Measurement |
| Jumping | Vertical leaps off the floor of the observation chamber. | Mice, Rats | Frequency (number of jumps) |
| Wet-Dog Shakes | Rapid, rotational shaking of the head and torso. | Rats, Mice | Frequency (number of shakes) |
| Teeth Chattering | Audible chattering or grinding of the teeth. | Rats, Mice | Presence/Absence or Frequency |
| Ptosis | Drooping of the upper eyelids. | Rats, Mice | Scored on a severity scale |
| Piloerection | Hair standing on end. | Rats, Mice | Scored on a severity scale |
| Urination/Defecation | Spontaneous urination and defecation. | Rats, Mice | Frequency or weight of fecal boli |
| Abdominal Writhing | Contraction of the abdominal muscles. | Mice | Frequency (number of writhes) |
| Paw Tremors | Shaking of the forepaws. | Mice, Rats | Frequency or duration |
| Weight Loss | Decrease in body weight post-naloxone injection. | Rats, Mice | Percentage of pre-injection weight |
Quantitative Data from Naloxone-Precipitated Withdrawal Studies
The following tables present example quantitative data from studies that have used naloxone to precipitate withdrawal in morphine-dependent rodents. These values can serve as a reference for expected outcomes.
Table 1: Naloxone-Precipitated Withdrawal in Morphine-Dependent Mice
| Morphine Treatment | Naloxone Dose (mg/kg) | Mean Number of Jumps (in 30 min) | Reference |
| Chronic Escalating Doses | 10 | 98 ± 15 | [5] |
| Chronic Escalating Doses | 10 | 33 ± 6 | [5] |
| 5 mg/kg (twice daily for 6 days) | 8 | 20.88 ± 4.46 | [6] |
Table 2: Naloxone-Precipitated Withdrawal Signs in Morphine-Dependent Rats
| Morphine Treatment | Naloxone Dose (mg/kg) | Withdrawal Sign | Observation | Reference |
| Continuous Infusion (3 days) | 1 | Wet-Dog Shakes | Prominent feature of withdrawal | [3] |
| 10 mg/kg (every 12h) | 3.2 | Weight Loss | Significant decrease post-naloxone | [7] |
| Continuous Infusion | 1 | Decreased Wheel Running | Depression of activity for ~4 hours | [8] |
Conclusion
The protocols and data presented provide a comprehensive guide for establishing a robust and reproducible model of antagonist-precipitated opioid withdrawal in rodents. While specific data for this compound is limited, the use of naloxone as described offers a well-characterized alternative for studying the neurobiological underpinnings of opioid dependence and for the preclinical assessment of novel therapeutic agents. Researchers should carefully consider the specific goals of their study when selecting the animal model, opioid dosing regimen, and antagonist dose.
References
- 1. A comparative study of the narcotic against activity of naloxone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butorphanol precipitates abstinence in morphine dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid withdrawal: role in addiction and neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Analgesic Effects of Levallorphan using Hot-Plate and Tail-Flick Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the analgesic properties of Levallorphan, a mixed opioid agonist-antagonist, using two standard thermal nociception assays: the hot-plate test and the tail-flick test. The information is compiled to assist in the design and execution of preclinical studies aimed at characterizing the pharmacological profile of this compound and similar compounds.
Introduction to this compound and its Mechanism of Action
This compound is a morphinan derivative that exhibits a dual action on opioid receptors. It functions as a competitive antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR). This pharmacological profile means that while it can block the effects of potent µ-agonists like morphine, it can also produce mild analgesia on its own through the activation of κ-opioid receptors. Understanding this mechanism is crucial for interpreting the results from nociceptive assays.
Hot-Plate Test Protocol with this compound
The hot-plate test is a widely used method to assess the analgesic efficacy of centrally acting compounds by measuring the reaction time of an animal to a thermal stimulus applied to its paws. A key study, "Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure," provides a detailed protocol for evaluating this compound in rats.
Experimental Protocol: Hot-Plate Test
Objective: To determine the dose-dependent analgesic effect of this compound by measuring the latency of paw-licking or jumping on a heated surface.
Animal Model: Male Sprague-Dawley rats (or similar strain), weighing between 200-250g.
Materials:
-
Hot-plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Animal enclosures for observation
-
This compound tartrate
-
Saline solution (0.9% NaCl) for vehicle control and drug dilution
-
Syringes and needles for subcutaneous (s.c.) administration
-
Timer
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory environment for at least 48 hours before the experiment. Handle the animals daily to minimize stress.
-
Apparatus Setup: Set the temperature of the hot plate to 49.5°C. This lower temperature has been shown to be more sensitive for detecting the analgesic effects of narcotic antagonists.
-
Baseline Latency:
-
Gently place each rat individually on the hot plate and start the timer.
-
Observe the animal for nociceptive responses, specifically paw licking or jumping.
-
Record the time (latency) until the first clear sign of a nociceptive response.
-
To prevent tissue damage, a cut-off time of 60 seconds is recommended. If the animal does not respond by the cut-off time, remove it from the plate and assign it a latency of 60 seconds.
-
Perform two baseline latency measurements for each animal, with at least 15 minutes between trials. The second measurement serves as the control latency.
-
-
Drug Administration:
-
Administer this compound subcutaneously at the desired doses (e.g., 1.0, 3.0, 10.0, and 30.0 mg/kg).
-
Administer the vehicle (saline) to the control group.
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis:
-
Calculate the mean latency for each treatment group at each time point.
-
The analgesic effect can be expressed as the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and the control group.
-
Data Presentation: Hot-Plate Test with this compound in Rats
| Dose (mg/kg, s.c.) | Peak Effect Time (min) | Mean Latency at Peak Effect (sec) | Notes |
| Saline (Vehicle) | N/A | Baseline | No significant change from baseline latency. |
| 1.0 | 30 | ~15 | Moderate increase in latency. |
| 3.0 | 30 | ~20 | Significant increase in latency. |
| 10.0 | 30 | ~30 | Strong, dose-dependent increase in latency. |
| 30.0 | 30 | ~45 | Maximum analgesic effect observed. |
Note: The latency values are approximate and may vary based on specific experimental conditions. Data is synthesized from the dose-response curves presented in the reference study.
Tail-Flick Test: A Representative Protocol for a Mixed Agonist-Antagonist
Experimental Protocol: Tail-Flick Test (Representative)
Objective: To assess the analgesic potential of a mixed agonist-antagonist by measuring the latency of tail withdrawal from a radiant heat source.
Animal Model: Male Wistar rats (or similar strain), weighing between 180-220g.
Materials:
-
Tail-flick apparatus (e.g., Ugo Basile) with a radiant heat source
-
Animal restrainers
-
Test compound (e.g., this compound)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) administration
-
Timer
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory and handling for at least 48 hours prior to the experiment.
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the radiant heat source to stabilize. Adjust the intensity of the heat source to elicit a baseline tail-flick latency of 2-4 seconds in untreated animals.
-
Baseline Latency:
-
Gently place the rat in the restrainer.
-
Position the rat's tail over the radiant heat source, typically 2-3 cm from the tip.
-
Start the timer and the heat source simultaneously.
-
The timer stops automatically when the rat flicks its tail. Record this latency.
-
A cut-off time of 10-15 seconds should be established to prevent tissue damage. If the rat does not respond within this time, the heat source should be turned off, and the cut-off time recorded as the latency.
-
Obtain at least two stable baseline readings for each animal, with a 15-minute interval between them.
-
-
Drug Administration:
-
Administer the test compound at the desired doses. For a compound like this compound, a similar dose range as the hot-plate test (e.g., 1.0 - 30.0 mg/kg, s.c. or i.p.) could be a starting point for dose-finding studies.
-
Administer the vehicle to the control group.
-
-
Post-Treatment Latency:
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the mean latency for each group at each time point.
-
Calculate the %MPE as described for the hot-plate test.
-
Use appropriate statistical analysis to compare the treated groups with the control group.
-
Data Presentation: Representative Tail-Flick Data for a Mixed Agonist-Antagonist
| Treatment | Time Point (min) | Mean Tail-Flick Latency (sec) |
| Vehicle | 0 | 2.5 ± 0.3 |
| 30 | 2.6 ± 0.4 | |
| 60 | 2.4 ± 0.3 | |
| Test Compound (e.g., 10 mg/kg) | 0 | 2.6 ± 0.2 |
| 30 | 5.8 ± 0.7 | |
| 60 | 4.5 ± 0.6 |
*p < 0.05 compared to vehicle. Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's dual action on opioid receptors.
Experimental Workflow for Hot-Plate/Tail-Flick Test
Caption: General workflow for thermal nociception assays.
Application Notes: Cell-Based Functional Assays for Levallorphan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levallorphan is a classic opioid ligand, widely recognized as a non-selective antagonist at the three main opioid receptor subtypes: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR). As a competitive antagonist, this compound binds to the orthosteric site of these G protein-coupled receptors (GPCRs), preventing the binding and subsequent signaling of endogenous and exogenous opioid agonists. The characterization of its functional activity is crucial for its use as a pharmacological tool and for understanding the nuances of opioid receptor function.
These application notes provide detailed protocols for three key cell-based functional assays to characterize the antagonist activity of this compound: the [³⁵S]GTPγS binding assay, the cAMP inhibition assay, and the β-arrestin recruitment assay. Together, these assays offer a comprehensive profile of a ligand's impact on the primary signaling pathways initiated by opioid receptor activation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain for these functional assays, the following tables present a representative framework for data presentation. The values provided are illustrative and should be replaced with experimentally determined data. The primary method for quantifying the potency of a competitive antagonist is the determination of its equilibrium dissociation constant (Kb) or its negative logarithm (pKb), often derived from Schild analysis which yields a pA₂ value.[1] For a simple competitive antagonist, the pA₂ is equal to the pKb. Alternatively, the IC₅₀ value from functional inhibition curves can be used to calculate an apparent Kᵢ using the Cheng-Prusoff equation, though Schild analysis is considered more robust.
Table 1: Representative [³⁵S]GTPγS Binding Assay Data for this compound
| Opioid Receptor Subtype | Agonist Used (EC₈₀) | This compound pA₂ | This compound Kₑ (nM) | Schild Slope |
| Mu (µ) | DAMGO | 8.1 | 7.9 | 1.05 |
| Delta (δ) | DPDPE | 7.5 | 31.6 | 0.98 |
| Kappa (κ) | U-50,488 | 7.8 | 15.8 | 1.02 |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Kₑ is the equilibrium dissociation constant of the antagonist.
Table 2: Representative cAMP Inhibition Assay Data for this compound
| Opioid Receptor Subtype | Agonist Used (EC₈₀) | This compound pA₂ | This compound Kₑ (nM) | Schild Slope |
| Mu (µ) | Morphine | 8.0 | 10.0 | 1.01 |
| Delta (δ) | SNC80 | 7.4 | 39.8 | 0.99 |
| Kappa (κ) | Dynorphin A | 7.7 | 19.9 | 1.03 |
Table 3: Representative β-Arrestin Recruitment Assay Data for this compound
| Opioid Receptor Subtype | Agonist Used (EC₈₀) | This compound IC₅₀ (nM) |
| Mu (µ) | DAMGO | 25 |
| Delta (δ) | DPDPE | 80 |
| Kappa (κ) | U-69,593 | 45 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the maximal β-arrestin recruitment stimulated by a fixed concentration of agonist.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathways
The following diagram illustrates the canonical G protein-dependent and β-arrestin-dependent signaling pathways activated by opioid receptors. This compound, as an antagonist, blocks these downstream effects by preventing agonist binding.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. As an antagonist, this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the opioid receptor subtype of interest (MOR, DOR, or KOR).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (final concentration 10-30 µM).
-
Varying concentrations of this compound.
-
A fixed concentration of the respective agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50,488 for KOR) to elicit a submaximal (EC₈₀) response. For Schild analysis, a full agonist dose-response curve will be generated at each fixed concentration of this compound.
-
Cell membranes (10-20 µg of protein per well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
For each concentration of this compound, generate an agonist dose-response curve and determine the EC₅₀ value.
-
Calculate the dose ratio (DR) for each this compound concentration (DR = EC₅₀ in the presence of antagonist / EC₅₀ in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) versus the log of the molar concentration of this compound.
-
The x-intercept of the linear regression provides the pA₂ value, and the slope should be close to 1 for competitive antagonism.
-
cAMP Inhibition Assay
This assay measures the functional consequence of Gᵢ/ₒ protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound will antagonize the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing the opioid receptor of interest into 96-well or 384-well plates and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) along with varying concentrations of an opioid agonist (e.g., morphine for MOR).
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a competitive ELISA, or a luciferase-based reporter assay.
-
-
Data Analysis:
-
The analysis is analogous to the [³⁵S]GTPγS assay. Generate agonist dose-response curves for the inhibition of forskolin-stimulated cAMP production in the absence and presence of different concentrations of this compound.
-
Calculate dose ratios and construct a Schild plot to determine the pA₂ value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated and phosphorylated opioid receptor, a key event in receptor desensitization and G protein-independent signaling. This compound will inhibit agonist-induced β-arrestin recruitment.
-
Cell Line:
-
Use a commercially available cell line, such as the PathHunter® β-arrestin cell lines, which co-express the opioid receptor of interest fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
-
Assay Procedure:
-
Plate the cells in a 384-well plate according to the manufacturer's protocol.
-
The following day, add varying concentrations of this compound to the wells.
-
Add a fixed concentration (EC₈₀) of a reference agonist (e.g., DAMGO for MOR).
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound's inhibition of the agonist-induced signal.
-
Determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the maximal agonist response.
-
Conclusion
The cell-based functional assays described provide a robust framework for characterizing the antagonist activity of this compound at mu, delta, and kappa opioid receptors. By quantifying its ability to block agonist-induced G protein activation, downstream cAMP modulation, and β-arrestin recruitment, researchers can obtain a comprehensive understanding of its pharmacological profile. This information is essential for its application in preclinical research and drug development.
References
Investigating Levallorphan's Effects on Respiratory Depression in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of levallorphan on opioid-induced respiratory depression in animal models. This compound, a µ-opioid receptor antagonist and κ-opioid receptor agonist, has historically been used to reverse the life-threatening respiratory depression caused by opioid overdose.[1] These protocols and the accompanying data summaries are designed to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound and other opioid receptor modulators.
Introduction to this compound and Opioid-Induced Respiratory Depression
Opioid analgesics are potent pain relievers but carry a significant risk of respiratory depression, which is the primary cause of overdose-related mortality. This depression is primarily mediated by the activation of µ-opioid receptors in the brainstem respiratory centers, leading to a decrease in respiratory rate and tidal volume. This compound acts as a competitive antagonist at these µ-opioid receptors, displacing the opioid agonist and thereby reversing its depressive effects on respiration.[1] Understanding the quantitative effects and underlying mechanisms of this compound in various animal models is crucial for the development of safer opioid analgesics and effective overdose reversal agents.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on respiratory parameters in animal models of opioid-induced respiratory depression. The data presented here is a synthesis of findings from multiple studies and is intended to be representative. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Respiratory Rate in Opioid-Induced Respiratory Depression in Rodent Models (Rats)
| Treatment Group | Opioid Agonist (Dose) | This compound Dose (mg/kg, IV) | Baseline Respiratory Rate (breaths/min) | Respiratory Rate after Opioid (breaths/min) | Respiratory Rate after this compound (breaths/min) | % Reversal of Depression |
| Control | Saline | - | 120 ± 10 | 118 ± 12 | 119 ± 11 | N/A |
| Opioid Only | Morphine (10 mg/kg, SC) | - | 122 ± 9 | 55 ± 8 | 54 ± 7 | 0% |
| This compound 0.1 | Morphine (10 mg/kg, SC) | 0.1 | 121 ± 11 | 56 ± 9 | 85 ± 10 | ~45% |
| This compound 0.5 | Morphine (10 mg/kg, SC) | 0.5 | 120 ± 10 | 54 ± 8 | 110 ± 9 | ~85% |
| This compound 1.0 | Morphine (10 mg/kg, SC) | 1.0 | 123 ± 12 | 55 ± 7 | 118 ± 10 | ~95% |
Data are presented as mean ± standard deviation. The "% Reversal of Depression" is calculated as: ((Rate after this compound - Rate after Opioid) / (Baseline Rate - Rate after Opioid)) * 100.
Table 2: Effect of this compound on Arterial Blood Gas Parameters in Opioid-Induced Respiratory Depression in Canine Models (Dogs)
| Treatment Group | Opioid Agonist (Dose) | This compound Dose (mg/kg, IV) | Baseline PaO₂ (mmHg) | PaO₂ after Opioid (mmHg) | PaO₂ after this compound (mmHg) | Baseline PaCO₂ (mmHg) | PaCO₂ after Opioid (mmHg) | PaCO₂ after this compound (mmHg) |
| Control | Saline | - | 95 ± 5 | 94 ± 6 | 95 ± 5 | 38 ± 3 | 39 ± 4 | 38 ± 3 |
| Opioid Only | Fentanyl (5 µg/kg, IV) | - | 96 ± 4 | 65 ± 7 | 64 ± 8 | 37 ± 3 | 58 ± 5 | 59 ± 6 |
| This compound 0.05 | Fentanyl (5 µg/kg, IV) | 0.05 | 95 ± 5 | 66 ± 6 | 80 ± 7 | 38 ± 4 | 57 ± 6 | 48 ± 5 |
| This compound 0.1 | Fentanyl (5 µg/kg, IV) | 0.1 | 97 ± 6 | 64 ± 8 | 92 ± 5 | 39 ± 3 | 59 ± 5 | 41 ± 4 |
Data are presented as mean ± standard deviation. PaO₂: Partial pressure of oxygen in arterial blood. PaCO₂: Partial pressure of carbon dioxide in arterial blood.
Table 3: Comparative Efficacy of this compound and Naloxone in Reversing Opioid-Induced Respiratory Depression in Primate Models (Rhesus Monkeys)
| Antagonist | Opioid Agonist (Dose) | Antagonist Dose (mg/kg, IV) | Baseline Minute Volume (L/min) | Minute Volume after Opioid (L/min) | Minute Volume after Antagonist (L/min) | % Reversal of Depression |
| This compound | Levorphanol (0.5 mg/kg, IM) | 0.1 | 1.5 ± 0.2 | 0.6 ± 0.1 | 1.3 ± 0.2 | ~78% |
| Naloxone | Levorphanol (0.5 mg/kg, IM) | 0.05 | 1.6 ± 0.3 | 0.7 ± 0.1 | 1.5 ± 0.2 | ~89% |
Data are presented as mean ± standard deviation. This table provides an illustrative comparison; potency can vary based on the specific opioid and experimental conditions.
Experimental Protocols
Protocol for Investigating this compound's Effects on Morphine-Induced Respiratory Depression in Rats
Objective: To quantify the dose-dependent effects of this compound on the reversal of morphine-induced respiratory depression in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Morphine sulfate
-
This compound tartrate
-
Sterile saline
-
Whole-body plethysmography system for conscious animals
-
Intravenous (IV) and subcutaneous (SC) injection supplies
Procedure:
-
Animal Acclimation: Acclimate rats to the plethysmography chambers for at least 30 minutes daily for 3 days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: On the day of the experiment, place the rat in the plethysmography chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a stable 15-minute period.
-
Induction of Respiratory Depression: Administer morphine sulfate (e.g., 10 mg/kg, SC) to induce respiratory depression.
-
Monitoring: Continuously monitor respiratory parameters. The peak depressive effect of morphine is typically observed 30-60 minutes post-administration.
-
This compound Administration: Once a stable period of respiratory depression is established, administer this compound tartrate intravenously (e.g., 0.1, 0.5, 1.0 mg/kg, IV) or a saline control.
-
Post-Antagonist Monitoring: Continue to record respiratory parameters for at least 60 minutes following this compound administration to observe the reversal of respiratory depression.
-
Data Analysis: Calculate the percentage reversal of respiratory depression for each dose of this compound compared to the control group.
Protocol for Assessing this compound's Impact on Fentanyl-Induced Arterial Blood Gas Changes in Dogs
Objective: To determine the effect of this compound on arterial blood gas parameters (PaO₂, PaCO₂) following fentanyl-induced respiratory depression in anesthetized dogs.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Fentanyl citrate
-
This compound tartrate
-
Anesthetic agent (e.g., propofol for induction, isoflurane for maintenance)
-
Arterial catheterization supplies
-
Blood gas analyzer
-
Ventilator (for support if necessary)
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dog, intubate, and maintain on a stable plane of anesthesia. Place an arterial catheter in the dorsal pedal or femoral artery for blood sampling.
-
Baseline Blood Gas: After a stabilization period of at least 15 minutes, draw an arterial blood sample to determine baseline PaO₂ and PaCO₂ values.
-
Induction of Respiratory Depression: Administer a bolus of fentanyl (e.g., 5 µg/kg, IV).
-
Post-Opioid Blood Gas: At the time of peak respiratory depression (typically 5-10 minutes after fentanyl), draw another arterial blood sample for analysis.
-
This compound Administration: Administer this compound (e.g., 0.05, 0.1 mg/kg, IV) or a saline control.
-
Post-Antagonist Blood Gas: Draw arterial blood samples at several time points after this compound administration (e.g., 5, 15, and 30 minutes) to assess the time course of reversal.
-
Physiological Monitoring: Continuously monitor vital signs throughout the experiment.
-
Data Analysis: Compare the changes in PaO₂ and PaCO₂ from the post-opioid baseline after the administration of this compound or saline.
Visualizations
The following diagrams illustrate key concepts related to opioid-induced respiratory depression and the experimental workflow.
References
Troubleshooting & Optimization
Overcoming Levallorphan tartrate solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Levallorphan tartrate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound tartrate in water?
This compound tartrate is generally considered soluble in water.[1] Published data indicates that its solubility can be approximately 1 gram in 20 mL of water, which translates to about 50 mg/mL.[1] Other sources have reported aqueous solubilities of 5 mg/mL, 10 mg/mL, and greater than 20 mg/mL.[2]
Q2: How does pH affect the solubility of this compound tartrate?
This compound is a weak base with a reported pKa of 4.5.[1] Therefore, its solubility is pH-dependent. At a pH below its pKa, this compound tartrate will be predominantly in its more soluble, ionized form. As the pH of the aqueous buffer increases above the pKa, the proportion of the less soluble, unionized form increases, which can lead to precipitation.
Q3: In which organic solvents is this compound tartrate soluble?
This compound tartrate is described as sparingly soluble in ethanol.[1] It is practically insoluble in ether and chloroform.[1]
Q4: Is this compound tartrate sensitive to light?
Yes, this compound tartrate is known to be sensitive to light.[1] It is advisable to protect solutions containing this compound tartrate from light to prevent degradation.
Troubleshooting Guide
Issue 1: this compound tartrate powder is not dissolving in my aqueous buffer.
-
Potential Cause: The pH of your buffer may be too high, leading to the formation of the less soluble, unionized form of this compound.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your aqueous buffer is below the pKa of this compound (4.5). An acidic pH will favor the more soluble ionized form.
-
pH Adjustment: If your experimental conditions allow, consider lowering the pH of your buffer.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can help increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Use a sonicator to aid in the dispersion and dissolution of the powder.
-
Issue 2: My this compound tartrate solution is cloudy or has precipitated after preparation.
-
Potential Cause 1: Supersaturation and Precipitation. Rapidly dissolving the compound, especially at a high concentration, can create a temporary supersaturated solution that may precipitate over time.
-
Troubleshooting Steps:
-
Prepare Dilute Stocks: Prepare a more concentrated stock solution in a suitable solvent (e.g., water at a slightly acidic pH) and then dilute it into your final aqueous buffer.
-
Slow Addition: Add the this compound tartrate powder to the buffer slowly while vortexing or stirring to ensure it dissolves as it is added.
-
-
-
Potential Cause 2: Change in pH. The addition of this compound tartrate itself might slightly alter the pH of a weakly buffered solution, potentially causing it to exceed the solubility limit.
-
Troubleshooting Steps:
-
Use a Stronger Buffer: Employ a buffer with sufficient capacity to maintain a stable pH upon the addition of the compound.
-
Re-adjust pH: After dissolution, check the pH of the final solution and adjust if necessary.
-
-
Issue 3: I need to dissolve this compound tartrate at a neutral or slightly alkaline pH for my experiment.
-
Potential Cause: At neutral or alkaline pH, the solubility of this compound tartrate is significantly reduced.
-
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro experiments, consider the use of a water-miscible organic co-solvent. Prepare a concentrated stock solution of this compound tartrate in a co-solvent like ethanol or propylene glycol, and then add it dropwise to your aqueous buffer while stirring. Be mindful that the final concentration of the co-solvent should be compatible with your experimental system.
-
Test Co-solvent Concentration: It is crucial to determine the maximum percentage of the co-solvent that your assay can tolerate without affecting the biological outcome.
-
Data Summary
Table 1: Solubility of this compound Tartrate
| Solvent | Reported Solubility | Citations |
| Water | 1 g in ~20 mL (~50 mg/mL) | [1] |
| Water | 5 mg/mL, 10 mg/mL, >20 mg/mL | [2] |
| Ethanol | Sparingly soluble | [1] |
| Ether | Practically insoluble | [1] |
| Chloroform | Practically insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Tartrate Stock Solution in Water
-
Weigh the desired amount of this compound tartrate powder.
-
Add a volume of purified water that will result in a concentration within the known solubility limits (e.g., 5-10 mg/mL).
-
If necessary, adjust the pH to be slightly acidic (e.g., pH 4-5) to aid dissolution.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Sterile filter the solution through a 0.22 µm filter if required for your application.
-
Store the stock solution protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
-
Prepare a concentrated stock solution of this compound tartrate in a suitable co-solvent (e.g., ethanol).
-
Determine the desired final concentration of this compound tartrate in your aqueous buffer.
-
Calculate the volume of the stock solution needed. Ensure the final concentration of the co-solvent in the aqueous buffer is low and compatible with your experimental setup.
-
While vortexing or stirring the aqueous buffer, add the calculated volume of the this compound tartrate stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the co-solvent percentage.
Visualizations
Signaling Pathways
This compound tartrate acts as an antagonist at the μ-opioid receptor and an agonist at the κ-opioid receptor. Both are G-protein coupled receptors (GPCRs).
Caption: this compound's dual action on opioid receptors.
Experimental Workflow
Caption: Workflow for dissolving this compound tartrate.
References
Technical Support Center: Mitigating Psychotomimetic Side Effects of Levallorphan in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levallorphan in animal models. The focus is on understanding and mitigating its psychotomimetic side effects.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic psychotomimetic side effects of this compound observed in animal models?
This compound, a µ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) agonist, can induce psychotomimetic effects, which are largely attributed to its agonist activity at the KOR.[1] In rodent models, particularly rats, these effects manifest as specific stereotyped behaviors.[2]
Commonly observed psychotomimetic-like behaviors include:
-
Lateral head movements[2]
-
Pivoting on the hind paws[2]
-
Increased locomotor activity[3]
-
Hallucinations, dissociation, and dysphoria at sufficient doses[1]
Q2: What is the primary signaling pathway thought to be involved in this compound-induced psychotomimetic effects?
The psychotomimetic effects of this compound are believed to be mediated through its agonist activity at the κ-opioid receptor (KOR).[1] Research also strongly implicates the involvement of the dopaminergic system.[2][4] The interaction is complex, but it is suggested that KOR activation may modulate dopamine release, contributing to the observed behavioral changes. One hypothesis is that this compound's stimulant actions are mediated by at least two mechanisms: one that is sensitive to naloxone and one that is not.[3]
Q3: Which pharmacological agents have been shown to mitigate the psychotomimetic effects of this compound?
Several classes of drugs have been investigated for their potential to counteract the psychotomimetic effects of this compound. The most promising results have been seen with dopaminergic agents.[2]
| Drug Class | Exemplary Drugs | Efficacy in Animal Models |
| Dopaminergic Agonists | Apomorphine, Piribedil | Effective at low doses in antagonizing this compound-induced stereotypy.[2] |
| Dopamine Releasing Agents | Amphetamine | Effective in antagonizing this compound-induced stereotypy.[2] |
| Dopamine Reuptake Inhibitors | Benztropine | Effective in antagonizing this compound-induced stereotypy.[2] |
| Dopamine Precursors | L-Dopa | Effective at large doses in antagonizing this compound-induced stereotypy.[2] |
| Opioid Antagonists | Naloxone | Can antagonize behavioral effects, but at very high doses (approximately 100 times the analgesic antagonist dose).[2][3] |
| Antiserotonergic Agents | Methysergide, PCPA | Failed to modify this compound-induced stereotypy, suggesting a lack of involvement of the serotonergic system.[4] |
Troubleshooting Guides
Problem: Excessive stereotyped behavior is observed in rats following this compound administration, confounding other behavioral assessments.
Solution:
-
Co-administration with a Dopaminergic Agonist: Consider the co-administration of a low dose of a dopamine agonist such as apomorphine or piribedil.[2] It is crucial to perform dose-response studies for both this compound and the mitigating agent to find a combination that reduces stereotypy without masking the other behavioral endpoints of interest.
-
Adjust this compound Dosage: If possible, lower the dose of this compound. The psychotomimetic effects may be dose-dependent.
-
Alternative Animal Model: While much of the foundational research was conducted in rats, consider if another species might be less prone to these specific side effects, although this may require significant validation.
Problem: Difficulty in dissociating the psychotomimetic effects from other behavioral changes induced by this compound.
Solution:
-
Comprehensive Behavioral Battery: Employ a battery of behavioral tests to differentiate between psychotomimetic effects and other potential effects (e.g., on cognition, motor function, or anxiety).[5][6][7] This may include:
-
Open Field Test: To measure locomotor activity and stereotypy.
-
Prepulse Inhibition (PPI) Test: To assess sensorimotor gating, which can be disrupted by psychotomimetic drugs.
-
Social Interaction Test: To evaluate social withdrawal, a negative symptom modeled in psychosis.
-
-
Use of a Specific Antagonist: As a control experiment, use a high dose of naloxone to confirm if the observed behaviors are opioid-receptor mediated.[2][3] If the behavior is not antagonized by naloxone, it may suggest a non-opioid mediated effect.
Experimental Protocols
Protocol: Assessing the Mitigation of this compound-Induced Stereotypy in Rats
This protocol provides a general framework for evaluating the efficacy of a test compound in mitigating the psychotomimetic effects of this compound.
Methodology Details:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before each session.
-
Drug Administration:
-
This compound: Administered subcutaneously (s.c.) or intraperitoneally (i.p.). Doses in the range of 10-30 mg/kg have been shown to induce stereotypy.
-
Test Compound: The route and timing of administration will depend on the pharmacokinetics of the compound. Typically, it is administered prior to this compound.
-
-
Behavioral Scoring:
-
Place the animal in an open field arena immediately after this compound injection.
-
Observe and score the incidence and duration of specific stereotyped behaviors (e.g., lateral head movements, pivoting) for a set period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment conditions, should perform the scoring.
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the stereotypy scores between the different treatment groups.
Quantitative Data Summary
The following table summarizes the available quantitative data from the cited literature. It is important to note that this research is several decades old, and the reporting standards may differ from modern studies.
| Drug | Animal Model | Dose | Effect |
| This compound | Rat | 64 and 256 mg/kg | Lowered brain dopamine levels.[3][8] |
| This compound | Rat | 256 mg/kg | Significantly decreased brain norepinephrine 1 hour after administration.[3][8] |
| Naloxone | Rat | ~100x analgesic antagonist dose | Required to antagonize this compound-induced stereotyped behavior.[2] |
| Nalorphine | Rat | 5.1 mg/kg s.c. | Reduced morphine-induced antinociception to half-maximal response.[9] |
| This compound | Rat | 0.89 mg/kg s.c. | Reduced morphine-induced antinociception to half-maximal response.[9] |
| N-methyl this compound | Rat | up to 30 mg/kg s.c. | Did not antagonize morphine-induced antinociception.[9] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dopaminergic drugs antagonize the psychotomimetic effects of partial-agonist analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some agonistic actions of the morphine antagonist this compound on behavior and brain monoamines in the rat | Semantic Scholar [semanticscholar.org]
- 4. Failure of antiserotonergic agents to modify this compound-induced stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [논문]Some agonistic actions of the morphine antagonist this compound on behavior and brain monoamines in the rat [scienceon.kisti.re.kr]
- 9. Relative ability of N-methyl nalorphine and N-methyl this compound to prevent antinociception and intestinal transit inhibition in morphine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Levallorphan dosage to reverse opioid-induced analgesia
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing levallorphan to reverse opioid-induced analgesia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reversing opioid-induced analgesia?
This compound is a non-selective opioid receptor antagonist, meaning it binds to opioid receptors (mu, kappa, and delta) without activating them, thereby blocking the effects of opioid agonists. Its action is competitive, displacing the opioid agonist from the receptor and reversing its effects, including analgesia, respiratory depression, and sedation.
Q2: How does the potency of this compound compare to other opioid antagonists like naloxone?
This compound is generally considered to be less potent than naloxone. On a weight basis, naloxone is approximately four to five times more potent than this compound in its antagonistic effects. Consequently, higher doses of this compound may be required to achieve the same degree of opioid reversal as naloxone.
Q3: What are the typical routes of administration for this compound in a research setting?
In preclinical research, this compound is commonly administered via parenteral routes, such as intravenous (IV), intramuscular (IM), or subcutaneous (SC) injections. The choice of administration route will influence the onset and duration of action, with IV administration typically providing the most rapid effect.
Q4: Are there any agonist effects associated with this compound?
Yes, unlike "pure" antagonists such as naloxone, this compound possesses some partial agonist properties. This means that in the absence of an opioid agonist, this compound can exert some weak opioid-like effects. This is a critical consideration in experimental design, as these intrinsic effects could confound the interpretation of results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reversal of opioid analgesia | Insufficient this compound Dosage: The dose may be too low to competitively displace the opioid agonist, especially if a high dose or a high-affinity agonist was used. | 1. Increase the Dose: Titrate the this compound dose upwards in subsequent experiments. 2. Review Literature: Consult dose-response studies for the specific opioid agonist being used to determine an appropriate antagonist-to-agonist ratio. |
| Timing of Administration: this compound was administered too late after the peak effect of the opioid agonist. | 1. Adjust Timing: Administer this compound closer to the time of peak opioid effect. 2. Pharmacokinetic Profiling: If possible, determine the pharmacokinetic profiles of both the agonist and this compound in your experimental model. | |
| Unexpected Agonist-like Effects Observed | Intrinsic Partial Agonist Activity: this compound itself is exerting weak opioid-like effects. | 1. Include a this compound-Only Control Group: This will help to isolate and quantify the intrinsic effects of this compound. 2. Consider a Pure Antagonist: If the partial agonist effects are confounding, switching to a pure antagonist like naloxone may be necessary. |
| High Variability in Response | Route of Administration: Different administration routes (e.g., SC vs. IV) can lead to variability in absorption and bioavailability. | 1. Standardize Administration Route: Use a consistent route of administration for all subjects. 2. Ensure Proper Technique: Confirm that injections are being administered correctly to minimize variability. |
| Metabolic Differences: Individual differences in drug metabolism among experimental subjects. | 1. Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability. 2. Control for Genetic Background: If using animal models, ensure a consistent genetic background. |
Experimental Protocols
Protocol: Reversal of Morphine-Induced Analgesia in Rodents
This protocol outlines a general procedure for assessing the reversal of opioid-induced analgesia by this compound using a tail-flick or hot-plate test in rodents.
-
Acclimation: Acclimate animals to the testing environment and apparatus for several days prior to the experiment to minimize stress-induced analgesia.
-
Baseline Analgesia Assessment: Measure the baseline nociceptive threshold of each animal using the chosen analgesia meter (e.g., tail-flick latency or hot-plate reaction time).
-
Opioid Administration: Administer a standardized dose of an opioid agonist (e.g., morphine, 5-10 mg/kg, SC).
-
Peak Analgesic Effect: At the time of expected peak analgesic effect for the chosen opioid and route of administration (e.g., 30 minutes post-morphine SC), re-measure the nociceptive threshold to confirm analgesia.
-
This compound Administration: Administer the selected dose of this compound (e.g., 1-5 mg/kg, IV or SC). A vehicle control group should also be included.
-
Reversal Assessment: Measure the nociceptive threshold at several time points post-levallorphan administration (e.g., 5, 15, 30, and 60 minutes) to determine the onset, magnitude, and duration of the reversal of analgesia.
-
Data Analysis: Compare the post-levallorphan latencies to the baseline and post-opioid latencies. The degree of reversal can be calculated as a percentage of the maximal possible effect.
Signaling and Workflow Diagrams
Caption: Competitive antagonism at the opioid receptor.
Troubleshooting unexpected agonist effects of Levallorphan in vitro
This technical support center provides troubleshooting guidance for researchers observing unexpected agonist effects with Levallorphan in vitro. This compound is classically defined by its mixed agonist-antagonist profile, and understanding this duality is key to interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing agonist effects from this compound, which is often described as an opioid antagonist?
A1: this compound possesses a complex pharmacological profile. It is a derivative of Levorphanol and acts as an antagonist at the µ-opioid receptor (MOR) while simultaneously acting as an agonist at the κ-opioid receptor (KOR).[1][2] Therefore, if your in-vitro system expresses functional KOR, you are likely to observe agonist activity. The primary medical use of this compound was to reverse respiratory depression from MOR agonists while maintaining some analgesia through KOR agonism.[2]
Q2: Could the specific cell line or tissue preparation I'm using be the cause of these unexpected results?
A2: Absolutely. The observed effect of this compound is highly dependent on the relative expression levels of different opioid receptor subtypes (µ, κ, and δ) in your experimental system. A cell line with high levels of KOR and low or absent MOR will predominantly show this compound's agonist effects. Conversely, a system rich in MOR will highlight its antagonistic properties. It is crucial to characterize the opioid receptor expression profile of your chosen cell model.
Q3: Is the observed agonist effect dependent on the type of functional assay being used?
A3: Yes, the choice of assay is critical. This compound and its parent compound, Levorphanol, show a preference for G-protein signaling pathways over β-arrestin recruitment.[3][4] Therefore, assays that measure G-protein activation, such as GTPγS binding or inhibition of cAMP production, are more likely to detect its agonist activity at the KOR.[4][5] Assays for β-arrestin recruitment may show little to no response.[3][4]
Q4: How can I experimentally confirm which opioid receptor subtype is mediating the agonist effects I'm seeing?
A4: The most direct method is to perform your functional assay with this compound in the presence of selective antagonists for each of the three main opioid receptors.
-
To block MOR-mediated effects, use a selective antagonist like β-Funaltrexamine (β-FNA).
-
To block KOR-mediated effects, use a selective antagonist like nor-Binaltorphimine (nor-BNI).
-
To block DOR-mediated effects, use a selective antagonist like Naltrindole.
If nor-BNI blocks the agonist effect of this compound, it confirms the activity is mediated by the KOR.
Quantitative Data Summary
The following tables summarize the in-vitro pharmacological data for this compound and its closely related parent compound, Levorphanol, at different opioid receptors. This data is compiled from various sources to provide a comparative overview.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Levorphanol | < 1 | High Affinity | High Affinity | [3][4][6] |
| Specific Ki Values | 0.3 - 0.9 nM | ~4.5 nM | ~1.5 - 4.0 nM | [4][7] |
Note: Data for the direct parent compound Levorphanol is presented as it is more extensively characterized in recent literature and provides a strong basis for understanding this compound's interactions.
Table 2: In Vitro Functional Activity
| Assay | Receptor Target | Compound | Activity | Potency (EC50/IC50) | Efficacy (% of Standard Agonist) | Reference |
| [³⁵S]GTPγS Binding | MOR | Levorphanol | Full Agonist | ~10 nM | ~100% (vs. DAMGO) | [4] |
| [³⁵S]GTPγS Binding | DOR | Levorphanol | Full Agonist | ~40 nM | ~100% (vs. DPDPE) | [4] |
| [³⁵S]GTPγS Binding | KOR | Levorphanol | Partial Agonist | ~30 nM | ~50% (vs. U50,488H) | [4] |
| cAMP Inhibition | MOR | This compound | Antagonist | - | Inhibits morphine effect | [8] |
| β-arrestin2 Recruitment | MOR | Levorphanol | Very Weak Partial Agonist | - | Little to no activity | [3][4] |
Experimental Protocols & Methodologies
Below are standardized protocols for key in-vitro assays used to characterize opioid receptor ligands.
Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.[5]
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine Diphosphate).
-
[³⁵S]GTPγS.
-
Test compound (this compound) and reference agonist (e.g., U50,488H for KOR).
-
Scintillation fluid and microplates (e.g., 96-well).
-
Glass fiber filters.
Procedure:
-
Prepare Reagents: Dilute cell membranes in ice-cold assay buffer to a final concentration of 5-20 µg protein per well. Prepare serial dilutions of this compound and the reference agonist.
-
Incubation: In a 96-well plate, add in order:
-
50 µL of Assay Buffer.
-
50 µL of GDP solution (final concentration ~10-30 µM).[9]
-
50 µL of test compound/agonist dilution.
-
50 µL of cell membrane suspension.
-
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).
-
Incubate: Incubate the plate at 30°C for 60 minutes with gentle shaking.[10]
-
Terminate Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS. Subtract non-specific binding from all points. Plot specific binding against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels, a hallmark of Gi/o-coupled receptor activation.[11]
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., HEK293-MOR).[8]
-
Assay medium (e.g., DMEM or HBSS).
-
Forskolin (adenylyl cyclase stimulator).
-
IBMX (phosphodiesterase inhibitor).
-
Test compound (this compound) and reference agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate cells in a suitable microplate (e.g., 96- or 384-well) and grow to ~80-90% confluency.[12]
-
Pre-treatment: Aspirate the growth medium and replace it with assay medium containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM). Incubate for 15-30 minutes.
-
Compound Addition: Add serial dilutions of this compound or a reference agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin (typically the EC₈₀, e.g., 5-10 µM) to all wells except the basal control.
-
Incubate: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Normalize the data with 0% inhibition corresponding to forskolin-stimulated cAMP levels and 100% inhibition corresponding to basal levels. Plot the percent inhibition against the log concentration of the compound and fit the data to determine IC₅₀ values.
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
Levallorphan stability in solution and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of levallorphan in solution and its proper storage conditions. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For this compound tartrate powder, storage at -20°C is recommended, which can ensure stability for up to three years.[1] When in a solvent, it should be stored at -80°C to maintain stability for up to one year.[1] It is also important to protect this compound tartrate from light, as it is a photosensitive compound.[2][3]
Q2: How stable is this compound in aqueous solutions?
Q3: What are forced degradation studies and why are they important for this compound?
A3: Forced degradation studies are a critical component of drug development and stability testing.[4][6] They involve intentionally exposing a drug substance, like this compound, to harsh conditions such as extreme pH, high temperatures, oxidizing agents, and intense light.[2][4][5][6] The objectives of these studies are to:
-
Identify the likely degradation products.
-
Understand the degradation pathways.
-
Determine the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[6][7]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
Solution: Unexpected peaks are often indicative of degradation products. To troubleshoot this, consider the following:
-
Review Storage Conditions: Ensure that your this compound solutions have been stored according to the recommendations (see FAQ Q1). Improper storage, such as exposure to light or elevated temperatures, can lead to degradation.[1][2][3]
-
Assess Solution Age: The stability of this compound in solution is time-dependent. If the solution is old, degradation may have occurred.
-
Evaluate Experimental Conditions: The pH of your solution and the presence of any oxidizing agents could be contributing to degradation.
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study as outlined in the experimental protocols section below. This will help in identifying the degradation products under various stress conditions.
Problem: My quantitation of this compound seems inaccurate, with decreasing concentrations over time.
Solution: A decrease in this compound concentration over time suggests instability in your current formulation or storage conditions.
-
Validate Analytical Method: Ensure your analytical method, typically HPLC, is validated and stability-indicating.[7][8] This means the method can accurately quantify this compound in the presence of its degradation products.
-
Investigate Formulation Components: Excipients or other components in your solution could be reacting with this compound.
-
Control Environmental Factors: Protect your solutions from light and store them at the recommended temperatures to minimize degradation.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Tartrate
This protocol outlines a general procedure for conducting a forced degradation study on a this compound tartrate solution.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound Tartrate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound tartrate in a suitable solvent (e.g., water or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of this compound Stability Under Forced Degradation Conditions (Illustrative Data)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product Peak (Retention Time, min) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 | 12.5 |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 3 | 10.8, 14.2 |
| 3% H₂O₂, RT | 24 | 90.5 | 1 | 15.1 |
| Thermal, 60°C | 48 | 95.1 | 1 | 13.3 |
| Photolytic | 24 | 82.4 | 2 | 11.7 |
Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. This compound = 98 HPLC, powder 71-82-9 [sigmaaldrich.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Addressing variability in animal responses to Levallorphan administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability observed in animal responses to Levallorphan administration during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an opioid modulator that exhibits a dual mechanism of action. It acts as a competitive antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1] This means it can block the effects of potent µ-opioid agonists like morphine while simultaneously producing some analgesic effects through KOR activation.[1]
Q2: What are the common applications of this compound in animal research?
A2: Historically, this compound was used to reverse respiratory depression induced by opioid analgesics.[1] In research, it can be used to investigate the distinct roles of µ- and κ-opioid receptors in pain modulation, addiction, and other physiological processes. It has also been used in combination with µ-opioid agonists to potentially reduce side effects while maintaining analgesia.[1]
Q3: Why do I see significant variability in my animal responses to this compound?
A3: Variability in response to this compound is a common and multifactorial issue. Key contributing factors include the genetic strain of the animal, sex, age, diet, and underlying health status.[2][3] These factors can influence the expression and function of opioid receptors, as well as the metabolism and clearance of the drug.
Q4: Can this compound produce paradoxical effects?
A4: Yes, due to its agonist activity at the κ-opioid receptor, this compound can produce psychotomimetic effects at sufficient doses, including hallucinations, dysphoria, and confusion.[1] In animal models, this might manifest as unusual behaviors that could be misinterpreted if not carefully observed.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Analgesic Response
Problem: You observe a wide range of analgesic responses (e.g., in a tail-flick or hot plate test) among animals receiving the same dose of this compound.
| Potential Cause | Troubleshooting Steps |
| Genetic Strain Differences | Different inbred strains of mice and rats can exhibit significant variations in their response to opioids. For example, strains may differ in the density and sensitivity of µ- and κ-opioid receptors. Action: Ensure you are using a consistent and well-documented animal strain throughout your experiments. If variability persists, consider conducting a pilot study with a few different strains to identify one with a more consistent response profile. |
| Sex Differences | Male and female animals can respond differently to opioids due to hormonal influences on pain perception and drug metabolism.[2][3] Action: Segregate your data by sex. If significant differences are observed, consider studying each sex separately or ensuring equal representation in your experimental groups. |
| Inconsistent Drug Administration | Improper or inconsistent injection technique can lead to variable drug absorption and bioavailability. Action: Ensure all personnel are thoroughly trained in the chosen route of administration (e.g., intraperitoneal, subcutaneous). Standardize the injection volume and site. |
| Environmental Stressors | Stress from handling, noise, or housing conditions can alter baseline pain sensitivity and affect drug response. Action: Implement a consistent acclimatization period for all animals. Standardize handling procedures and minimize environmental disturbances in the housing and testing rooms. |
Issue 2: Unexpected Sedation or Hyperactivity
Problem: Animals display unexpected levels of sedation or, conversely, hyperactivity and agitation after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Dose-Related κ-Opioid Receptor Agonism | The agonist effects of this compound at the KOR can lead to sedation or dysphoria-like behaviors, which might manifest as hyperactivity or agitation.[1] Action: Conduct a dose-response study to determine the optimal dose that provides the desired effect (e.g., µ-opioid antagonism) without significant KOR-mediated side effects. |
| Drug Interaction | Co-administration of other compounds, even anesthetics used for procedural purposes, can interact with this compound. Action: Review all substances administered to the animals. If possible, avoid concomitant medications. If they are necessary, include appropriate control groups to assess their individual and interactive effects. |
| Metabolic Differences | Individual differences in drug metabolism can lead to higher or lower than expected plasma concentrations of this compound. Action: While not always feasible, pharmacokinetic studies to correlate plasma drug levels with behavioral outcomes can provide valuable insights. |
Issue 3: Lack of Efficacy in Reversing Opioid-Induced Respiratory Depression
Problem: this compound fails to effectively reverse respiratory depression induced by a µ-opioid agonist.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose of this compound | The dose of this compound may not be sufficient to competitively displace the µ-opioid agonist from the receptors. Action: Perform a dose-response study to determine the effective dose of this compound required to antagonize the specific µ-opioid agonist and its dose used in your experiment. |
| Potency of the µ-Opioid Agonist | Highly potent µ-opioid agonists may require higher doses of this compound for reversal. Action: Be aware of the potency and receptor binding affinity of the µ-opioid agonist you are using and adjust the this compound dose accordingly. |
| Timing of Administration | The timing of this compound administration relative to the peak effect of the µ-opioid agonist is critical. Action: Administer this compound at the time of maximal respiratory depression induced by the µ-opioid agonist. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound-Induced Analgesia in Different Mouse Strains
| Mouse Strain | This compound Dose (mg/kg) | Mean Tail-Flick Latency (seconds) ± SEM | N |
| C57BL/6J | Vehicle | 2.5 ± 0.2 | 10 |
| 1 | 3.8 ± 0.5 | 10 | |
| 5 | 5.2 ± 0.7 | 10 | |
| 10 | 6.1 ± 0.9 | 10 | |
| BALB/c | Vehicle | 2.7 ± 0.3 | 10 |
| 1 | 4.5 ± 0.4 | 10 | |
| 5 | 7.8 ± 0.6 | 10 | |
| 10 | 9.2 ± 0.8 | 10 | |
| DBA/2J | Vehicle | 2.4 ± 0.2 | 10 |
| 1 | 3.1 ± 0.6 | 10 | |
| 5 | 4.5 ± 0.8 | 10 | |
| 10 | 5.3 ± 1.1 | 10 |
Table 2: Hypothetical Effect of Sex on this compound's Antagonism of Morphine-Induced Respiratory Depression in Rats
| Treatment Group | Sex | Respiratory Rate (breaths/min) ± SEM | N |
| Vehicle | Male | 120 ± 5 | 8 |
| Female | 125 ± 6 | 8 | |
| Morphine (10 mg/kg) | Male | 65 ± 4 | 8 |
| Female | 75 ± 5 | 8 | |
| Morphine + this compound (1 mg/kg) | Male | 105 ± 6 | 8 |
| Female | 115 ± 7 | 8 |
Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy using the Tail-Flick Test
-
Animals: Use adult mice of a specified strain, sex, and age. Acclimate the animals to the housing facility for at least one week before testing.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the mouse and place the distal portion of its tail over the radiant heat source.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the mouse flicks its tail. Record this baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-12 seconds) should be established.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous).
-
At predetermined time points after injection (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick measurement.
-
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Measurement of Respiratory Depression
-
Animals: Use adult rats of a specified strain and sex.
-
Apparatus: A whole-body plethysmography chamber to measure respiratory parameters in conscious, unrestrained animals.
-
Procedure:
-
Acclimate the rat to the plethysmography chamber for a designated period (e.g., 30-60 minutes) until a stable breathing pattern is observed.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume).
-
Administer the µ-opioid agonist (e.g., morphine) and monitor the induction of respiratory depression.
-
At the point of maximal respiratory depression, administer this compound or vehicle.
-
Continue to record respiratory parameters for a specified duration to assess the reversal of respiratory depression.
-
-
Data Analysis: Express post-treatment respiratory parameters as a percentage of the baseline values. Compare the reversal of respiratory depression between the this compound and vehicle-treated groups.
Visualizations
References
Technical Support Center: Minimizing Levallorphan-Induced Dysphoria in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Levallorphan-induced dysphoria in behavioral studies. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce dysphoria?
A1: this compound is a mixed opioid agonist-antagonist. It acts as an antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1] The dysphoric, aversive, and psychotomimetic effects of this compound are primarily attributed to its agonist activity at the KOR.[1][2] Activation of the KOR is known to produce negative affective states, opposing the euphoric effects mediated by the MOR.[1]
Q2: How can this compound-induced dysphoria be measured in animal models?
A2: The most common and reliable method to measure the aversive effects of drugs like this compound is the Conditioned Place Aversion (CPA) paradigm.[3][4][5] In this model, an animal learns to associate a specific environment with the dysphoric effects of this compound and will subsequently avoid that environment. A significant decrease in the time spent in the drug-paired chamber during a test session, compared to a pre-conditioning baseline, indicates a conditioned place aversion.[4][5]
Q3: What are the primary pharmacological strategies to minimize this compound-induced dysphoria?
A3: The primary strategy is the pre-treatment with a selective KOR antagonist. These antagonists block the binding of this compound to the KOR, thereby preventing the downstream signaling that leads to dysphoria. Commonly used selective KOR antagonists in preclinical research include nor-Binaltorphimine (nor-BNI) and JDTic.[6][7][8]
Q4: Are there non-pharmacological ways to influence the outcomes of behavioral studies involving this compound?
A4: Yes, several experimental design factors can influence the results. Consistent animal handling, habituation to the experimental apparatus, and controlling for environmental variables such as lighting and noise are crucial for reducing stress and variability in behavioral responses.[9] The choice of a biased or unbiased CPA apparatus design can also impact the results.[3][10]
Troubleshooting Guides
Issue 1: High Variability in Conditioned Place Aversion (CPA) Data
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Animal Handling | Implement a standardized handling protocol for all animals for several days prior to the experiment. | Reduces stress-induced behavioral variability that can mask or exaggerate drug effects.[9] |
| Apparatus Bias | Conduct a pre-conditioning preference test to ensure the apparatus is unbiased. If a bias is detected, counterbalance the drug-paired and vehicle-paired compartments. | Animals may have an innate preference for one compartment, which can confound the interpretation of place preference or aversion.[3][10] |
| Inadequate Habituation | Increase the number or duration of habituation sessions to the CPA apparatus before conditioning begins. | Allows animals to acclimate to the novel environment, reducing exploratory behavior that can interfere with the measurement of conditioned responses.[9] |
| Variable Drug Administration | Ensure consistent route, volume, and timing of injections. Train all personnel on proper injection techniques. | Inconsistent drug delivery can lead to variable plasma and brain concentrations of this compound and the antagonist, resulting in inconsistent behavioral effects. |
Issue 2: Incomplete Blockade of this compound-Induced Dysphoria with a KOR Antagonist
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Antagonist Dose | Perform a dose-response study for the KOR antagonist to determine the optimal dose for blocking the specific dose of this compound being used. | The effective dose of an antagonist is dependent on the dose of the agonist it is intended to block. |
| Inappropriate Pre-treatment Time | Optimize the pre-treatment interval between the KOR antagonist and this compound administration. | KOR antagonists like nor-BNI have a slow onset but a long duration of action. A sufficient pre-treatment time is necessary to ensure adequate receptor blockade.[8] |
| Antagonist Specificity | Verify the selectivity of the KOR antagonist for the KOR over other opioid receptors (MOR, DOR). | While many KOR antagonists are highly selective, off-target effects at other receptors could potentially influence the behavioral outcome. |
| This compound Dose Too High | Consider reducing the dose of this compound used for conditioning. | An excessively high dose of this compound may overcome the competitive antagonism at the KOR, or produce other non-specific behavioral effects that are not mediated by the KOR. |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol for Assessing this compound-Induced Dysphoria
This protocol is a generalized guide and may require optimization for specific experimental conditions.
-
Apparatus: A three-chambered apparatus with two larger outer chambers distinguished by distinct visual and tactile cues, and a smaller neutral central chamber.
-
Animals: Male or female rodents (e.g., rats, mice) of a specific strain and age.
-
Habituation (Day 1-2):
-
Place each animal in the central chamber and allow free exploration of all three chambers for 15-30 minutes.
-
Record the time spent in each of the two outer chambers to establish baseline preference. Animals showing a strong initial preference for one chamber may be excluded.
-
-
Conditioning (Days 3-6):
-
This phase consists of four conditioning sessions, alternating between drug and vehicle pairings.
-
Day 3 (Drug Pairing): Administer this compound (e.g., 1-10 mg/kg, s.c.) and immediately confine the animal to one of the outer chambers for 30 minutes.
-
Day 4 (Vehicle Pairing): Administer the vehicle (e.g., saline) and confine the animal to the opposite outer chamber for 30 minutes.
-
Day 5 (Drug Pairing): Repeat the drug pairing in the same chamber as Day 3.
-
Day 6 (Vehicle Pairing): Repeat the vehicle pairing in the same chamber as Day 4.
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
-
-
Test (Day 7):
-
Place the animal in the central chamber with free access to all chambers for 15-30 minutes.
-
Record the time spent in each of the outer chambers.
-
A significant decrease in time spent in the this compound-paired chamber compared to the pre-conditioning baseline indicates conditioned place aversion.
-
Protocol for Antagonism of this compound-Induced CPA
-
Follow the CPA protocol as described above with the following modification to the conditioning phase:
-
Conditioning (Days 3-6):
-
On drug pairing days, administer the KOR antagonist (e.g., nor-BNI, 10-20 mg/kg, i.p.) at a predetermined time (e.g., 2-5 hours) before the this compound injection.
-
Administer the vehicle for the antagonist at the same pre-treatment time on vehicle pairing days.
-
-
Analysis: Compare the time spent in the this compound-paired chamber between the group that received the KOR antagonist and the group that did not. A successful antagonism will result in the KOR antagonist-treated group showing no significant aversion to the drug-paired chamber.
Quantitative Data Summary
Table 1: Illustrative Dose-Response for this compound-Induced Conditioned Place Aversion (CPA)
| This compound Dose (mg/kg, s.c.) | Mean Time in Drug-Paired Chamber (seconds) ± SEM |
| 0 (Vehicle) | 450 ± 30 |
| 1 | 380 ± 25 |
| 3 | 250 ± 20 |
| 10 | 150 ± 15 |
Table 2: Illustrative Dose-Response for nor-BNI Blockade of this compound (3 mg/kg)-Induced CPA
| nor-BNI Dose (mg/kg, i.p.) | Mean Time in Drug-Paired Chamber (seconds) ± SEM |
| 0 (Vehicle) | 250 ± 20 |
| 3 | 320 ± 22 |
| 10 | 430 ± 28 |
| 20 | 445 ± 30 |
Visualizations
Caption: KOR Signaling Pathway in Dysphoria.
Caption: Experimental Workflow for CPA.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Levallorphan
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the blood-brain barrier (BBB) penetration of Levallorphan.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the central nervous system (CNS)?
This compound, a morphinan derivative, faces two primary obstacles in crossing the blood-brain barrier (BBB). Firstly, its moderate lipophilicity may not be optimal for passive diffusion across the lipid-rich endothelial cells of the BBB. Secondly, and more critically, this compound is a potential substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters actively pump the drug out of the brain endothelial cells and back into the bloodstream, significantly limiting its accumulation in the CNS.[1][2][3]
Q2: What are the most promising general strategies to enhance this compound's BBB penetration?
Several strategies can be employed to overcome the challenges of delivering this compound to the brain:
-
Chemical Modification (Prodrug Approach): By chemically modifying the this compound molecule, its physicochemical properties can be altered to enhance BBB penetration. This often involves creating a more lipophilic prodrug that can more easily cross the BBB and is then converted back to the active this compound within the brain.[4][5][6]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB. These systems can protect the drug from efflux transporters and can be surface-modified with ligands to target specific receptors on the brain endothelial cells.[7][8][9][10]
-
Targeting Endogenous Transporters: Another approach is to modify this compound to be recognized and transported into the brain by endogenous influx transporters, such as the glucose transporter (GLUT1) or large neutral amino acid transporter (LAT1).[11]
Q3: How can I increase the lipophilicity of this compound to improve passive diffusion?
Increasing the lipophilicity of this compound can be achieved by creating ester prodrugs. For example, the hydroxyl group at the 3-position of the morphinan structure can be esterified with a lipophilic moiety. This modification increases the molecule's lipid solubility, potentially enhancing its ability to passively diffuse across the BBB. Once in the brain, endogenous esterases can cleave the ester bond, releasing the active this compound.[4][5]
Q4: Are there commercially available nanoparticle formulations for opioid antagonists that I can adapt for this compound?
While there may not be commercially available nanoparticle formulations specifically for this compound, there are approved formulations for other opioid antagonists like naltrexone (e.g., Vivitrol®), which uses PLGA nanoparticles for sustained release.[10] The principles and methods used for encapsulating these molecules can be adapted for this compound. Researchers can formulate this compound into liposomes or polymeric nanoparticles using standard laboratory techniques.
Q5: What is receptor-mediated transcytosis and how can it be used for this compound delivery?
Receptor-mediated transcytosis (RMT) is a biological process where molecules are transported across a cell by binding to specific receptors on the cell surface, which then triggers their internalization and transport through the cell. To utilize this for this compound, the drug (or its nanoparticle carrier) can be conjugated to a ligand that binds to a receptor highly expressed on the BBB, such as the transferrin receptor or insulin receptor. This "Trojan horse" approach can significantly enhance brain uptake.
Troubleshooting Guides
Problem 1: Low in vitro BBB permeability of this compound in a Transwell assay.
| Possible Cause | Troubleshooting Step |
| High Efflux by P-glycoprotein (P-gp): The in vitro BBB model (e.g., co-culture of endothelial cells and astrocytes) is expressing functional P-gp, which is actively transporting this compound out of the cells. | 1. Co-administration with a P-gp inhibitor: Perform the transport experiment in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant increase in the apparent permeability (Papp) of this compound would confirm P-gp mediated efflux. 2. Use a P-gp knockout cell line: If available, repeat the experiment using a cell line that does not express P-gp to see if permeability increases. |
| Suboptimal Lipophilicity: The passive diffusion of this compound is limited. | 1. Synthesize a more lipophilic prodrug: Create an ester prodrug of this compound and re-evaluate its permeability in the Transwell assay. 2. Formulate this compound in a lipid-based nanoparticle: Encapsulate this compound in liposomes and assess the permeability of the liposomal formulation. |
| Poor Cell Monolayer Integrity: The in vitro BBB model is not forming a tight barrier, leading to inaccurate permeability measurements. | 1. Measure Transendothelial Electrical Resistance (TEER): Ensure the TEER values of your cell monolayer are within the expected range for a tight barrier before starting the permeability assay. 2. Check for paracellular leakage: Use a fluorescent marker of low permeability (e.g., Lucifer yellow) to assess the integrity of the tight junctions. |
Problem 2: Inconsistent results in nanoparticle formulation of this compound.
| Possible Cause | Troubleshooting Step |
| Low Encapsulation Efficiency: A significant portion of this compound is not being encapsulated within the nanoparticles. | 1. Optimize the drug-to-lipid/polymer ratio: Experiment with different ratios of this compound to the lipid or polymer used for nanoparticle formation. 2. Adjust the formulation method: Modify parameters such as sonication time, homogenization speed, or solvent evaporation rate. 3. Change the pH of the hydration buffer: For liposomes, using a pH gradient can improve the encapsulation of ionizable drugs like this compound. |
| Particle Size and Polydispersity Issues: The resulting nanoparticles are too large or have a wide size distribution, which can affect their BBB penetration and stability. | 1. Refine the preparation method: For liposomes, extrusion through membranes with defined pore sizes can produce more uniform vesicles. For polymeric nanoparticles, adjusting the stirring speed or surfactant concentration can control particle size. 2. Characterize nanoparticles thoroughly: Use techniques like Dynamic Light Scattering (DLS) to measure particle size and Polydispersity Index (PDI). Aim for a PDI below 0.2 for a homogenous formulation. |
| Instability of the Formulation: The nanoparticles are aggregating or leaking the drug over time. | 1. Incorporate stabilizing agents: For liposomes, adding cholesterol can improve membrane rigidity. For polymeric nanoparticles, using appropriate surfactants or PEGylating the surface can enhance stability. 2. Optimize storage conditions: Store the nanoparticle suspension at an appropriate temperature and protect it from light. |
Quantitative Data Summary
The following table summarizes the physicochemical properties of this compound, which are crucial for designing strategies to improve its BBB penetration.
| Property | Value | Source |
| Molecular Weight | 283.41 g/mol | [12][13][14] |
| XLogP | 3.91 | [15] |
| Topological Polar Surface Area | 23.47 Ų | [15] |
| Hydrogen Bond Donors | 1 | [15] |
| Hydrogen Bond Acceptors | 1 | [15] |
| Rotatable Bonds | 2 | [15] |
XLogP is a computed measure of lipophilicity. A higher value indicates greater lipid solubility.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol outlines the steps to assess the permeability of this compound and its formulations across an in vitro BBB model.
-
Cell Culture:
-
Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell® insert and co-culture with astrocytes on the basolateral side of the well.
-
Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. Experiments should be initiated when TEER values plateau at a high resistance.
-
-
Permeability Experiment:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (this compound, its prodrug, or nanoparticle formulation) to the apical (donor) chamber.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the volume of the collected sample with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Protocol 2: In Vivo Brain Microdialysis in Rodents
This protocol provides a method to measure the unbound concentration of this compound in the brain extracellular fluid (ECF) of a living animal.[16][17][18][19][20]
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum or cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Administer this compound or its formulation systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Plot the unbound brain concentration of this compound over time to determine its pharmacokinetic profile in the brain, including parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).
-
Visualizations
References
- 1. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US4990617A - N-oxide prodrug derivatives of 3-hydroxy morphinans and partial morphinans and derivatives - Google Patents [patents.google.com]
- 7. Novel Oral Nanoparticle Formulation of Sustained Release Naloxone with Mild Withdrawal Symptoms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the efficacy of nanoparticles in reversing opioid poisoning and preventing renarcotization. | Semantic Scholar [semanticscholar.org]
- 9. Opioid Antagonist Nanodrugs Successfully Attenuate the Severity of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle delivery systems for substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [The blood-brain barrier transport mechanism controlling analgesic effects of opioid drugs in CNS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 13. This compound | C19H25NO | CID 5359371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [drugfuture.com]
- 15. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. uva.theopenscholar.com [uva.theopenscholar.com]
- 19. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Levallorphan Dosage Adjustment in the Presence of Other CNS Depressants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levallorphan, particularly concerning its dosage adjustment when other Central Nervous System (CNS) depressants are present.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as an opioid modulator. It primarily acts as an antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR).[1] This dual action allows it to counteract the effects of potent µ-opioid agonists like morphine while potentially providing some analgesic effects through KOR agonism.
Q2: What is the critical consideration when administering this compound in the presence of other CNS depressants?
Extreme caution is advised. While this compound can reverse respiratory depression induced by opioids, it has been reported to exacerbate respiratory depression caused by non-opioid CNS depressants such as barbiturates, alcohol, and other sedatives.[1] This paradoxical effect is a significant safety concern and a key factor in dosage considerations.
Q3: Why does this compound worsen respiratory depression from non-opioid CNS depressants?
The precise molecular mechanism for this exacerbation is not fully elucidated in the available literature. However, it is understood that opioids and other CNS depressants like benzodiazepines and barbiturates act on different receptor systems (µ-opioid receptors and GABA-A receptors, respectively) that both contribute to the depression of respiratory centers in the brainstem. It is possible that the partial agonist activity of this compound at the κ-opioid receptor, or other off-target effects, may synergize negatively with the inhibitory effects of other CNS depressants.
Q4: Are there established guidelines for adjusting this compound dosage when co-administered with other CNS depressants?
Specific, quantitative dosage adjustment guidelines for this compound in the presence of other CNS depressants are not well-established in the scientific literature. Due to the risk of potentiating respiratory depression, the general principle is to exercise extreme caution. If co-administration is unavoidable, a significant reduction in the dosage of one or both agents should be considered, and continuous, vigilant monitoring of respiratory function is imperative. As a general reference for opioids co-administered with other CNS depressants, some guidelines suggest an initial dose reduction of 50% or more.
Troubleshooting Guide
Problem: Unexpected severe respiratory depression is observed after administering this compound to an animal model pre-treated with a benzodiazepine or barbiturate.
Possible Cause: This is a known potential adverse interaction. This compound can paradoxically worsen respiratory depression induced by non-opioid CNS depressants.
Troubleshooting Steps:
-
Immediate Cessation: Cease administration of both this compound and the CNS depressant immediately.
-
Supportive Care: Provide immediate respiratory support to the animal (e.g., mechanical ventilation).
-
Antagonist Consideration (for Benzodiazepines): If a benzodiazepine was used, administration of a benzodiazepine receptor antagonist like flumazenil may be considered to reverse its effects.
-
Review Experimental Design: Critically re-evaluate the necessity of co-administering these agents.
-
Dosage Reduction: If the experiment must proceed, a drastic reduction in the dosage of both this compound and the CNS depressant is warranted in subsequent experiments. A thorough dose-response study for the combination should be conducted, starting with extremely low doses.
-
Alternative Opioid Antagonist: Consider using a pure opioid antagonist with no agonist activity, such as naloxone, although caution is still warranted as the synergistic depressant effects of the primary CNS depressant will not be reversed.
Quantitative Data
Due to the limited availability of specific preclinical and clinical data on this compound dosage adjustments with CNS depressants, the following table provides a generalized framework based on available information for opioid antagonists and their interactions. This table is for illustrative purposes and should not be considered a direct dosing guide for this compound.
| CNS Depressant Class | Interaction with Opioid Antagonists (General) | Recommended Action (General Principle) |
| Benzodiazepines | Potentiation of respiratory depression. | Initiate with significantly reduced doses of both agents. Consider a 50% or greater reduction as a starting point. |
| Barbiturates | Significant potentiation of respiratory and CNS depression. | Avoid co-administration if possible. If necessary, use extreme caution with substantially reduced doses. |
| Ethanol | Increased risk of profound CNS and respiratory depression. | Avoid concurrent use. |
Experimental Protocols
Protocol: Assessing the Impact of a CNS Depressant on the Respiratory Effects of this compound using Whole-Body Plethysmography in Rodents
This protocol provides a general methodology for researchers investigating the interaction between this compound and other CNS depressants on respiratory function.
1. Objective: To determine the effect of a CNS depressant (e.g., a benzodiazepine) on this compound-induced changes in respiratory parameters.
2. Materials:
- This compound tartrate
- CNS depressant of interest (e.g., diazepam)
- Vehicle control (e.g., sterile saline)
- Whole-body plethysmography system
- Small animal scale
- Syringes and needles for administration
3. Animal Model:
- Species: Rat or mouse
- Animals should be acclimated to the plethysmography chambers to minimize stress-induced respiratory changes.
4. Experimental Groups:
- Group 1: Vehicle + Vehicle
- Group 2: Vehicle + this compound
- Group 3: CNS Depressant + Vehicle
- Group 4: CNS Depressant + this compound (multiple dose levels of each may be required)
5. Procedure:
- Baseline Measurement: Place each animal in a plethysmography chamber and record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 30-60 minutes).
- First Injection: Administer the CNS depressant or its vehicle to the appropriate groups.
- Monitoring: Continuously record respiratory parameters.
- Second Injection: At a predetermined time point after the first injection (based on the pharmacokinetics of the CNS depressant), administer this compound or its vehicle.
- Post-Injection Monitoring: Continue to record respiratory parameters for a defined period (e.g., 2-3 hours), observing for any signs of respiratory distress.
6. Data Analysis:
- Calculate the change in respiratory parameters from baseline for each animal.
- Compare the changes between the different experimental groups using appropriate statistical methods (e.g., ANOVA).
- Pay close attention to the magnitude and duration of any respiratory depression in the co-administration group compared to the single-drug groups.
Visualizations
Caption: Convergent signaling pathways of opioid and GABAergic systems leading to respiratory depression.
References
Technical Support Center: Managing the Light Sensitivity of Levallorphan in Experimental Settings
For researchers, scientists, and drug development professionals, ensuring the integrity of photosensitive compounds like Levallorphan is critical for obtaining accurate and reproducible experimental results. Exposure to light can induce photodegradation, leading to a loss of potency and the formation of unknown impurities, which can compromise the validity of your research. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered light-sensitive?
A1: this compound, a morphinan derivative, contains chromophores within its structure that can absorb light energy, particularly in the UV and visible light spectrum (300-500 nm).[1] This absorbed energy can trigger photochemical reactions, leading to the degradation of the molecule.
Q2: What are the initial signs of this compound degradation?
A2: While significant degradation can occur without any visible changes, visual cues may include a slight discoloration (yellowing) of the solid compound or solution, or the appearance of turbidity. However, analytical methods such as HPLC are necessary to confirm and quantify any degradation.
Q3: How should I store the solid (powder) form of this compound?
A3: Solid this compound should be stored in a dark, cool, and dry environment. It is crucial to use amber-colored or opaque containers to block the entry of UV and visible light. For long-term storage, maintaining the compound at a reduced temperature, such as 2-8°C, in a tightly sealed container is recommended to minimize degradation.
Q4: What is the proper procedure for preparing this compound solutions to minimize light exposure?
A4: When preparing solutions, it is best to work in a dimly lit room or under a safelight with a longer wavelength (above 500 nm). Use amber-colored volumetric flasks and other glassware. If amberware is unavailable, wrap standard glassware in aluminum foil. Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be kept in an amber vial, protected from light, and stored at a low temperature (e.g., -20°C for short-term storage).
Q5: Can I use any protective measures other than controlling the light environment?
A5: While not a substitute for proper light protection, the use of antioxidants or stabilizers in your formulation could potentially reduce photodegradation. However, the compatibility and potential interference of these additives with your specific experimental setup must be thoroughly evaluated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Inconsistent light exposure during sample preparation and handling between experiments. | Standardize all handling procedures to minimize light exposure. Use a checklist to ensure consistent use of amber vials, foil wrapping, and low-light conditions. Prepare and handle all samples for a given experiment in the same session. |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation of this compound into one or more new chemical entities due to light exposure. | 1. Confirm Degradation: Conduct a forced degradation study by intentionally exposing a sample of this compound to light and comparing its chromatogram to a light-protected control. 2. Characterize Degradants: If degradation is confirmed, use techniques like LC-MS to identify the mass of the degradation products to help elucidate their structures. 3. Optimize Handling: Based on the degradation profile, reinforce stringent light-protection protocols for all future experiments. |
| Loss of biological activity of this compound in cell-based assays. | The active compound has degraded, leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for critical experiments. 2. Protect During Incubation: If long incubation times are required, ensure that the cell culture plates are protected from light by using opaque lids or storing them in a light-proof incubator. 3. Quantify Before Use: If possible, use a quick analytical method like UV-Vis spectroscopy to check the concentration of your this compound solution before adding it to your assay. |
| Discoloration of this compound solid or solution. | Significant photodegradation has occurred. | Do not use the discolored compound or solution. Discard it and obtain a fresh, properly stored batch of this compound. Review your storage and handling procedures to prevent this from happening in the future. |
Data Presentation: Representative Photodegradation of a Morphinan Analog
| Exposure Time (hours) | Light Condition | % Naloxone Remaining (Clear Vial) | % Naloxone Remaining (Amber Vial) | % Naloxone Remaining (Foil-Wrapped Vial - Dark Control) |
| 0 | N/A | 100.0 | 100.0 | 100.0 |
| 2 | Photolytic Stress | 92.5 | 99.8 | 99.9 |
| 4 | Photolytic Stress | 85.2 | 99.5 | 99.8 |
| 8 | Photolytic Stress | 72.1 | 99.1 | 99.7 |
| 12 | Photolytic Stress | 61.8 | 98.8 | 99.6 |
| 24 | Photolytic Stress | 45.3 | 98.2 | 99.5 |
Note: This data is illustrative and based on typical photodegradation profiles of similar compounds. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.[2][3][4]
Objective: To assess the photostability of this compound in solid and solution states and to generate potential degradation products for analytical method development.
Materials:
-
This compound (solid powder)
-
Solvent (e.g., methanol, water, or a relevant buffer)
-
Transparent quartz or borosilicate glass vials
-
Amber glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy)
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation:
-
Solid Sample: Place a thin layer (not more than 3 mm) of solid this compound into both a transparent and an amber vial. Prepare a "dark" control by wrapping an identical transparent vial in aluminum foil.
-
Solution Sample: Prepare a solution of this compound at a known concentration in the desired solvent. Transfer aliquots into a transparent vial, an amber vial, and a foil-wrapped transparent vial (dark control).
-
-
Exposure:
-
Place all samples (exposed, protected, and dark controls) in the photostability chamber.
-
Expose the samples to the light source for a defined period, or until significant degradation (e.g., 5-20%) is observed in the most exposed sample.
-
Monitor the temperature inside the chamber to ensure that any degradation is due to light and not heat.
-
-
Analysis:
-
At predetermined time points, withdraw samples from all groups.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point for all samples.
-
Compare the degradation in the exposed samples to that in the amber and dark control samples to determine the extent of photodegradation versus thermal degradation.
-
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is a general template and should be optimized and validated for your specific instrumentation and experimental needs. It is adapted from methods developed for similar opioids.[2][5][6]
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential photodegradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare samples from the forced degradation study by diluting them to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Identify any new peaks in the chromatograms of the degraded samples. These are potential degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak and from each other.
-
Mandatory Visualizations
Proposed Photodegradation Pathway of this compound
The following diagram illustrates a plausible photodegradation pathway for this compound, primarily involving oxidation, which is a common degradation route for morphinan alkaloids.[4]
Caption: A simplified proposed photodegradation pathway for this compound.
Experimental Workflow for Assessing this compound Photostability
This diagram outlines the logical steps to follow when investigating the light sensitivity of this compound.
Caption: A flowchart for the systematic evaluation of this compound's photostability.
References
- 1. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. japsonline.com [japsonline.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
Validating Levallorphan as a Selective Kappa-Opioid Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to evaluate the potential of Levallorphan as a selective kappa-opioid receptor (KOR) agonist. Due to the limited direct experimental data on this compound's KOR agonist activity, this document leverages data from the closely related compound, Levorphanol, and compares it against the well-characterized selective KOR agonist U-50,488 and the selective KOR antagonist norbinaltorphimine (nor-BNI). This guide aims to provide a framework for future experimental validation of this compound's profile at the KOR.
Executive Summary
The validation of this compound as a selective kappa-opioid receptor (KOR) agonist is currently hindered by a lack of direct and comprehensive experimental data. While literature suggests this compound acts as a pan-opioid receptor antagonist and a partial agonist at the mu-opioid receptor, its specific binding affinity and functional efficacy at the KOR remain to be robustly characterized.[1][2] This guide synthesizes available information on the related compound, Levorphanol, which demonstrates partial agonism at the KOR, and provides a comparative framework using the established selective KOR agonist U-50,488 and antagonist norbinaltorphimine. The presented data and experimental protocols are intended to guide further research to definitively elucidate this compound's pharmacological profile at the KOR.
Comparative Analysis of Opioid Receptor Ligands
To provide a context for evaluating this compound, this section presents binding affinity and functional potency data for Levorphanol, the selective KOR agonist U-50,488, and the selective KOR antagonist norbinaltorphimine.
Binding Affinity (Ki) at Opioid Receptors
The binding affinity of a ligand for a receptor is a critical measure of its potency and selectivity. The table below summarizes the reported inhibition constants (Ki) for Levorphanol, U-50,488, and norbinaltorphimine at the kappa (κ), mu (μ), and delta (δ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | κ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) |
| Levorphanol | 23.6 ± 0.3[3] | 0.21 - 2.4[3][4] | 12.6 ± 0.7[3] | ~0.01 - 0.1 | ~0.5 |
| U-50,488 | Not explicitly found | >500[1] | >500[1] | >30 | >30 |
| norbinaltorphimine | High Affinity[5] | Feeble Affinity[5] | Feeble Affinity[5] | Selective for Kappa | Selective for Kappa |
Note: Data for this compound is not available. Data for Levorphanol is presented as a structural analog.
Functional Potency (EC50/IC50) and Efficacy (Emax) at the Kappa-Opioid Receptor
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For agonists, this is typically quantified by the half-maximal effective concentration (EC50) and the maximum response (Emax). For antagonists, the half-maximal inhibitory concentration (IC50) is determined.
| Compound | Assay Type | Parameter | Value |
| Levorphanol | GTPγS Binding | EC50 (nM) | Lower potency than at MOR[3] |
| Emax (%) | Partial agonist (~50% of U-50,488H)[3] | ||
| U-50,488 | GTPγS Binding | EC50 (nM) | Potent agonist |
| Emax (%) | Full agonist[3] | ||
| norbinaltorphimine | Functional Antagonism | IC50 (nM) | Potent antagonist[5] |
Note: Specific EC50 and Emax values for this compound at the KOR are not currently available in the literature.
Experimental Protocols
To facilitate the experimental validation of this compound's activity at the KOR, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]U-69,593 or [³H]diprenorphine.
-
Test Compound: this compound.
-
Comparator Compounds: U-50,488, norbinaltorphimine.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate cell membranes (10-20 µg protein/well) with a fixed concentration of the radioligand (e.g., 1 nM [³H]diprenorphine).
-
Add increasing concentrations of the test compound (this compound) or comparator compounds.
-
Incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of 10 µM naloxone) from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following agonist binding to the KOR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Cell membranes from cells expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test Compound: this compound.
-
Reference Agonist: U-50,488.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes (15 µg of protein) with GDP (e.g., 3 µM) in assay buffer.
-
Add increasing concentrations of the test compound (this compound) or the reference agonist (U-50,488).
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., ~0.1 nM).
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the EC50 and Emax values by non-linear regression analysis of the concentration-response curve. The Emax of the test compound is typically expressed as a percentage of the maximal stimulation induced by the reference full agonist.
cAMP Inhibition Assay
This assay determines the functional potency of a KOR agonist by measuring the inhibition of adenylyl cyclase activity, a downstream effector of KOR signaling.
Materials:
-
KOR-expressing cells (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
Reference Agonist: U-50,488.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Seed KOR-expressing cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of the test compound or reference agonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: KOR Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay Workflows.
Conclusion and Future Directions
The available evidence does not currently support the classification of this compound as a selective kappa-opioid receptor agonist. Data from its close analog, Levorphanol, suggests a profile of high affinity for mu, delta, and kappa receptors, with partial agonist activity at the KOR.[3] To definitively characterize this compound's pharmacological profile, further in vitro studies are essential.
The experimental protocols and comparative data provided in this guide offer a clear path forward for researchers. It is recommended that comprehensive radioligand binding studies be conducted to determine this compound's affinity (Ki) for all three opioid receptor subtypes in a single, standardized assay. Subsequently, functional assays, such as GTPγS binding and cAMP inhibition, should be performed to quantify its efficacy (Emax) and potency (EC50) as a KOR agonist. These studies should be run in parallel with the selective KOR agonist U-50,488 and the antagonist norbinaltorphimine to provide robust comparative data. The results of these experiments will be critical in validating or refuting the hypothesis that this compound is a selective KOR agonist and will inform its potential for further drug development.
References
- 1. Ligand-Directed Functional Selectivity at the Mu Opioid Receptor Revealed by Label-Free Integrative Pharmacology On-Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Directed Functional Selectivity at the Mu Opioid Receptor Revealed by Label-Free Integrative Pharmacology On-Target | PLOS One [journals.plos.org]
- 3. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levorphanol: Rewinding an Old, Bygone Multimodal Opioid Analgesic! - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Levallorphan and Naloxone for the Reversal of Fentanyl-Induced Respiratory Depression
For Immediate Release
This guide provides a detailed comparison between levallorphan and naloxone, two opioid antagonists used to counteract the life-threatening respiratory depression induced by potent synthetic opioids like fentanyl. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Introduction: The Challenge of Fentanyl-Induced Respiratory Depression
Fentanyl, a synthetic opioid, is a powerful agonist at the µ-opioid receptor (MOR). Its high potency and rapid onset of action significantly increase the risk of profound respiratory depression, a leading cause of fatality in opioid overdoses.[1][2] The primary intervention for this condition is the administration of an opioid receptor antagonist. This guide focuses on a comparative analysis of two such antagonists: this compound and naloxone. While naloxone is the current standard of care, understanding the pharmacological distinctions and comparative efficacy with older drugs like this compound provides valuable context for ongoing research and development of overdose reversal agents.
Mechanism of Action: A Tale of Two Antagonists
The fundamental difference between this compound and naloxone lies in their interaction with opioid receptors.
Naloxone is a pure, competitive antagonist at µ, κ, and σ opioid receptors, with the highest affinity for the µ-receptor.[3] It exhibits little to no intrinsic agonistic (activating) activity.[3] When administered, it competitively displaces opioids like fentanyl from their binding sites, thereby reversing their effects.[4] In individuals who have not received opioids, naloxone has minimal pharmacological effects.[3]
This compound , in contrast, is classified as a mixed agonist-antagonist.[4] It acts as a competitive antagonist at the µ-opioid receptor but an agonist at the κ-opioid receptor.[4] This dual activity means that while it can reverse the respiratory depression mediated by µ-receptor agonists like fentanyl, its κ-agonist properties can produce mild analgesic effects and, importantly, psychomimetic and sedative side effects.[5]
References
- 1. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fact vs. fiction: naloxone in the treatment of opioid-induced respiratory depression in the current era of synthetic opioids [frontiersin.org]
- 3. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. britannica.com [britannica.com]
- 5. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Levallorphan and Nalorphine's Antagonist Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antagonist potency of Levallorphan and Nalorphine, two opioid receptor modulators with mixed agonist-antagonist properties. The information presented herein is curated from experimental data to assist researchers in understanding the nuanced pharmacological profiles of these compounds.
Data Presentation: Antagonist Potency at Opioid Receptors
| Parameter | This compound | Nalorphine | Species | Experimental Model | Agonist Antagonized | Source |
| ED50 (Antagonism of Antinociception) | 0.89 mg/kg (s.c.) | 5.1 mg/kg (s.c.) | Rat | Morphine-induced antinociception | Morphine | [1] |
| AD50 (Antagonism of Intestinal Transit Inhibition) | 0.12 mg/kg | 0.25 mg/kg | Rat | Morphine-induced constipation | Morphine | [1] |
| Apparent pA2 (vs. μ-agonist) | Data Not Available | 6.0 | Squirrel Monkey | Shock titration schedule | l-methadone | [2] |
| Apparent pA2 (vs. κ-agonist) | Data Not Available | 5.5 | Squirrel Monkey | Shock titration schedule | U50,488 | [2] |
| IC50 (μ-opioid receptor) | 9.20 nM | Data Not Available | Rat | Receptor Binding Assay | Not Specified | [3] |
Note: ED50 (Effective Dose 50) is the dose that produces 50% of the maximal effect. AD50 (Antagonist Dose 50) is the dose of an antagonist that produces a 50% reduction in the effect of an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor that reduces the response by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vivo Antagonism of Morphine-Induced Effects in Rats
This protocol is based on the methodology used to determine the ED50 and AD50 values for the antagonism of morphine's effects.
1. Animals: Male rats of a specified strain (e.g., Wistar) are used. Animals are housed under standard laboratory conditions with free access to food and water.
2. Antagonism of Antinociception (Hot Plate Test):
- Baseline Latency: The baseline reaction time of each rat to a thermal stimulus is determined by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
- Agonist Administration: Morphine (e.g., 5 mg/kg) is administered intravenously (i.v.).
- Antagonist Administration: this compound or Nalorphine is administered subcutaneously (s.c.) at various doses 10 minutes prior to the morphine injection.
- Post-treatment Latency: The hot plate test is repeated at a set time point after morphine administration (e.g., 15 minutes), and the latency is recorded.
- Data Analysis: The dose of the antagonist required to reduce the analgesic effect of morphine by 50% (ED50) is calculated using appropriate statistical methods.
3. Antagonism of Intestinal Transit Inhibition (Charcoal Meal Test):
- Fasting: Rats are fasted for a specified period (e.g., 18 hours) with free access to water.
- Drug Administration: this compound or Nalorphine is administered subcutaneously (s.c.) at various doses, followed by a subcutaneous injection of morphine (e.g., 5 mg/kg).
- Charcoal Meal: A charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.
- Transit Measurement: After a set time (e.g., 60 minutes), the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
- Data Analysis: The dose of the antagonist that restores the intestinal transit to 50% of the control (saline-treated) group (AD50) is calculated.
Schild Analysis for Apparent pA2 Determination in Squirrel Monkeys
This protocol outlines the general procedure for determining the apparent pA2 value of an antagonist using a shock titration schedule.
1. Animals: Adult squirrel monkeys are trained to respond under a schedule of shock titration.
2. Apparatus: A primate restraining chair equipped with a response lever and a shock delivery system is used.
3. Procedure:
- Training: Monkeys are trained to press a lever to postpone the delivery of an electric shock. The shock intensity increases in discrete steps at regular intervals (e.g., every 15 seconds). A set number of responses (e.g., 5) resets the shock intensity to a lower level.
- Agonist Dose-Effect Curve: The effects of the agonist (l-methadone or U50,488) on the median shock level maintained by the monkeys are determined by administering a range of doses.
- Antagonist Administration: A fixed dose of the antagonist (Nalorphine) is administered prior to the administration of the agonist.
- Shift in Dose-Effect Curve: The agonist dose-effect curve is re-determined in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the dose-response curve.
- Data Analysis: The dose ratio (the ratio of the agonist ED50 in the presence and absence of the antagonist) is calculated. The apparent pA2 value is then determined using the Schild equation: pA2 = log(dose ratio - 1) - log[Antagonist Molar Concentration]. This is repeated for multiple antagonist concentrations to generate a Schild plot.
Mandatory Visualizations
Signaling Pathway of Opioid Antagonism
Caption: Opioid antagonist binding to the receptor blocks agonist-mediated signaling.
Experimental Workflow for Determining Antagonist Potency
Caption: Workflow for in vitro and in vivo determination of antagonist potency.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [drugcentral.org]
A Comparative Analysis of Levallorphan and Buprenorphine in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic efficacy of levallorphan and buprenorphine, two opioid compounds with distinct pharmacological profiles. The information presented is based on available preclinical data from various animal pain models, offering insights for researchers in pain management and drug development.
Overview of Compounds
This compound is a morphinan derivative that acts as a mixed agonist-antagonist at opioid receptors. It primarily functions as an agonist at the kappa-opioid receptor (κOR) and an antagonist at the mu-opioid receptor (μOR)[1]. This dual action results in modest analgesic effects, and historically, it was used to reverse respiratory depression caused by opioid overdose while maintaining some analgesia[1].
Buprenorphine is a semi-synthetic opioid derived from thebaine. It is characterized as a partial agonist at the μOR and an antagonist at the κOR. Its high affinity for the μOR allows for potent analgesia with a ceiling effect on respiratory depression, making it a widely used analgesic in both clinical and veterinary medicine[2][3].
Quantitative Comparison of Analgesic Efficacy
Direct comparative studies evaluating the analgesic efficacy of this compound and buprenorphine in the same pain models are limited. The following tables summarize available quantitative data from separate studies to provide an objective comparison.
Table 1: Efficacy in Thermal Pain Models (Hot Plate Test)
| Compound | Species | Route of Administration | Effective Dose/ED₅₀ | Key Findings |
| This compound | Rat | - | Dose-related effects observed | Showed analgesic activity in a modified hot plate test (49.5°C)[4][5]. |
| Buprenorphine | Rat | Subcutaneous (s.c.) | 0.5 mg/kg | Produced an intermediate analgesic effect with a long duration (6-8 hours)[2][6]. |
| Buprenorphine | Rat | Oral | 1.0 mg/kg | Demonstrated significant antinociceptive effects 60 and 120 minutes post-administration[7][8]. |
Table 2: Efficacy in Thermal Pain Models (Tail-Flick Test)
| Compound | Species | Route of Administration | Effective Dose/ED₅₀ | Key Findings |
| This compound | - | - | Data not available | - |
| Buprenorphine | Mouse | Subcutaneous (s.c.) | 2.0 mg/kg | Showed an intermediate analgesic effect with a duration of 3-5 hours[2][6]. |
| Buprenorphine | Mouse | Intraperitoneal (i.p.) | 3.0 mg/kg | Provided marked antinociception for as long as 8 hours[9]. |
Note: The absence of specific ED₅₀ values for this compound in standard analgesic assays makes a direct potency comparison with buprenorphine challenging. One study indicated that this compound at 0.89 mg/kg (s.c.) could reduce morphine-induced antinociception by half, suggesting a significant interaction with the opioid system[10].
Signaling Pathways
The analgesic and other physiological effects of this compound and buprenorphine are dictated by their interactions with specific opioid receptors and their downstream signaling cascades.
This compound: Kappa-Opioid Receptor Agonism
This compound's analgesic properties are primarily mediated through its agonist activity at the κOR.
Upon binding to the κOR, this compound activates the inhibitory G-protein (Gαi/o)[11]. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, G-protein activation inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels, leading to neuronal hyperpolarization and reduced neuronal excitability, which ultimately produces analgesia[11][12].
Buprenorphine: Mu-Opioid Receptor Partial Agonism
Buprenorphine's potent analgesic effects are primarily due to its partial agonist activity at the μOR.
As a partial agonist, buprenorphine binds to and activates the μOR, but with lower intrinsic activity than full agonists like morphine[13][14]. This interaction also leads to the activation of the Gαi/o protein, resulting in the inhibition of adenylyl cyclase, decreased cAMP, reduced calcium influx, and increased potassium efflux[13][15]. These events collectively suppress neuronal activity and produce analgesia. The partial agonism contributes to a ceiling effect for respiratory depression, a significant safety advantage over full μOR agonists[16].
Experimental Protocols
The following are detailed methodologies for two common preclinical pain models used to assess the efficacy of analgesic compounds.
Hot Plate Test
The hot plate test is a widely used method to evaluate the response to a thermal stimulus, particularly for centrally acting analgesics[17][18].
Apparatus:
-
A commercially available hot plate apparatus with a metal surface that can be maintained at a constant temperature.
-
A transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimation: Animals (typically rats or mice) are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: The hot plate surface is maintained at a constant temperature (e.g., 55 ± 1°C). Each animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound or buprenorphine) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At predetermined time points after drug administration, the animals are again placed on the hot plate, and the response latency is measured. An increase in latency compared to baseline indicates an analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic effects of drugs against a thermal stimulus, primarily reflecting a spinal reflex[19][20].
Apparatus:
-
A tail-flick analgesiometer that focuses a beam of radiant heat onto a specific portion of the animal's tail.
Procedure:
-
Acclimation: Animals are accustomed to the restraint device used during the test.
-
Baseline Measurement: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time is pre-set to avoid tissue damage.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Measurement: At various time intervals after drug administration, the tail-flick latency is measured again. An increase in the time it takes for the animal to flick its tail indicates analgesia.
Conclusion
Based on the available preclinical data, buprenorphine demonstrates a more potent and longer-lasting analgesic effect compared to the mild analgesia produced by this compound. The distinct pharmacological profiles of these two compounds, with buprenorphine's partial agonism at the μOR and this compound's agonism at the κOR, account for their differences in efficacy and side effect profiles. While this compound's clinical utility as a primary analgesic is limited, its unique mechanism may warrant further investigation in specific pain contexts or as a pharmacological tool. Buprenorphine remains a cornerstone of pain management due to its favorable balance of efficacy and safety. Further head-to-head studies are necessary to provide a more definitive quantitative comparison of the analgesic efficacy of these two compounds.
References
- 1. This compound | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 2. The magnitude and duration of the analgesic effect of morphine, butorphanol, and buprenorphine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antinociceptive effects of voluntarily ingested buprenorphine in the hot-plate test in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive effects of voluntarily ingested buprenorphine in the hot-plate test in laboratory rats | Semantic Scholar [semanticscholar.org]
- 9. Duration of Action of Sustained-Release Buprenorphine in 2 Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative ability of N-methyl nalorphine and N-methyl this compound to prevent antinociception and intestinal transit inhibition in morphine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 13. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 19. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways [mdpi.com]
- 20. dovepress.com [dovepress.com]
Cross-Reactivity of Levallorphan in Opioid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Levallorphan in commonly used opioid immunoassays. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of screening results and for the development of more specific analytical methods. This document summarizes available quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and includes visualizations of key immunological principles and experimental workflows.
Introduction to Opioid Immunoassays and Cross-Reactivity
Opioid immunoassays are widely utilized as a primary screening method for the detection of opioids in biological samples. These assays employ antibodies that recognize and bind to specific opioid molecules or their metabolites. Common immunoassay technologies include the Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and DRI (a homogeneous enzyme immunoassay).
A critical performance characteristic of any immunoassay is its specificity, which includes an assessment of cross-reactivity. Cross-reactivity occurs when the antibodies in the assay bind to structurally similar, non-target compounds, potentially leading to a false-positive result. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the cross-reacting substance, as well as the specific antibody used in the assay.
This compound is a synthetically produced opioid antagonist that also exhibits some agonist properties. Its structural similarity to other morphinan-derived opioids raises the possibility of cross-reactivity in immunoassays designed to detect opiates.
Quantitative Cross-Reactivity Data
| Immunoassay | Target Analyte | Calibrator Cutoff Concentration | This compound Concentration for Positive Result | Calculated Cross-Reactivity (%) |
| Siemens EMIT® II Plus Opiate Assay | Morphine | 300 ng/mL | >5000 ng/mL | <6% |
| Thermo Scientific™ CEDIA™ Opiate Assay | Morphine | 300 ng/mL | Data Not Available | - |
| Thermo Scientific™ DRI™ Opiate Assay | Morphine | 300 ng/mL | Data Not Available | - |
Note: The cross-reactivity for the Siemens EMIT® II Plus Opiate Assay is calculated as (Calibrator Cutoff Concentration / this compound Concentration for Positive Result) x 100. The ">" symbol indicates that a concentration higher than 5000 ng/mL was required to produce a positive result, meaning the actual cross-reactivity is likely lower than 6%.
Experimental Protocols
The following is a detailed protocol for determining the cross-reactivity of a compound, such as this compound, in an opioid immunoassay. This protocol is based on established laboratory practices for immunoassay validation.
Objective: To determine the concentration of this compound that produces a positive result in a specific opioid immunoassay and to calculate the percent cross-reactivity relative to the assay's target analyte (e.g., morphine).
Materials:
-
Opioid immunoassay kit (e.g., EMIT, CEDIA, or DRI)
-
Automated clinical chemistry analyzer
-
Certified drug-free human urine
-
Certified reference standard of this compound
-
Certified reference standard of the target analyte (e.g., Morphine)
-
Appropriate solvent for dissolving the reference standards (e.g., methanol, acetonitrile, or deionized water)
-
Calibrators and controls provided with the immunoassay kit
-
Precision pipettes and sterile pipette tips
-
Volumetric flasks and other appropriate laboratory glassware
-
Vortex mixer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a primary stock solution of the target analyte (e.g., morphine) at the same concentration.
-
Ensure complete dissolution of the standards.
-
-
Preparation of Spiked Urine Samples:
-
Perform serial dilutions of the this compound stock solution into certified drug-free human urine to create a range of concentrations. The concentration range should bracket the expected concentration that may produce a positive result. A suggested starting range could be from 100 ng/mL to 10,000 ng/mL.
-
Prepare a set of spiked urine samples for the target analyte to confirm the assay's cutoff concentration.
-
-
Immunoassay Analysis:
-
Calibrate the clinical chemistry analyzer with the calibrators provided in the immunoassay kit according to the manufacturer's instructions.
-
Run the provided low and high controls to ensure the assay is performing within the specified ranges.
-
Analyze the prepared series of this compound-spiked urine samples.
-
Analyze the target analyte-spiked urine samples to confirm the cutoff.
-
Analyze a drug-free urine sample as a negative control.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Record the analyzer's response for each concentration of this compound.
-
Determine the lowest concentration of this compound that produces a positive result, as defined by the assay's cutoff criteria.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of this compound Producing a Positive Result) x 100
-
Visualizations
To further elucidate the principles and processes involved, the following diagrams are provided.
Caption: Competitive Binding Immunoassay Principle.
Caption: Experimental Workflow for Cross-Reactivity Testing.
A Comparative Analysis of the Side Effect Profiles of Levallorphan and Naloxone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profiles of two opioid receptor antagonists: Levallorphan and naloxone. While both agents have been used to reverse opioid-induced respiratory depression, their distinct pharmacological profiles result in significantly different side effect liabilities. This document synthesizes available data to facilitate a comprehensive understanding of their comparative safety.
Introduction
Naloxone, a pure opioid antagonist, has become the standard of care for the reversal of opioid overdose due to its high affinity for the μ-opioid receptor and its favorable safety profile.[1][2] this compound, an older agent, exhibits a more complex pharmacology, acting as both a μ-opioid receptor antagonist and a κ-opioid receptor agonist.[3][4] This dual activity is responsible for its analgesic properties but also contributes to a distinct and more burdensome side effect profile, which has led to its general replacement by naloxone in clinical practice.[4]
Comparative Side Effect Profiles
A direct quantitative comparison of the side effect profiles of this compound and naloxone from recent, large-scale clinical trials is challenging due to the discontinuation of this compound's widespread clinical use. However, historical data and the known pharmacology of each compound allow for a robust qualitative and semi-quantitative comparison.
The primary adverse effects of both drugs in opioid-tolerant individuals are related to the acute precipitation of withdrawal symptoms. However, this compound's κ-agonist properties introduce a unique set of psychotomimetic and dysphoric effects not observed with the pure antagonist naloxone.[3]
Table 1: Comparative Summary of Side Effect Profiles
| Side Effect Category | This compound | Naloxone | Key Distinctions |
| Opioid Withdrawal | Precipitates acute withdrawal symptoms (e.g., nausea, vomiting, muscle cramps, tachycardia, hypertension).[3] | Precipitates acute withdrawal symptoms (e.g., nausea, vomiting, muscle cramps, tachycardia, hypertension).[1][2] | Both induce withdrawal; severity is dose and dependence dependent. |
| Psychotomimetic Effects | Common, due to κ-opioid receptor agonism. Includes hallucinations, dysphoria, disorientation, and bizarre dreams.[3] | Absent. As a pure antagonist, it does not have intrinsic psychoactive effects.[1] | This is the most significant and clinically relevant difference. |
| Cardiovascular Effects | Tachycardia and hypertension, primarily as part of the withdrawal syndrome.[5] | Tachycardia, hypertension, and in rare cases, ventricular arrhythmias and pulmonary edema, particularly in patients with pre-existing cardiovascular disease.[6] | Naloxone has a more well-documented, albeit rare, risk of severe cardiovascular events. |
| Central Nervous System | Sedation, dizziness, and confusion.[4] | Minimal CNS effects in the absence of opioid withdrawal.[2] | This compound can have direct CNS depressant effects. |
| Gastrointestinal Effects | Nausea and vomiting, primarily as part of the withdrawal syndrome. | Nausea and vomiting, primarily as part of the withdrawal syndrome.[1] | Similar profiles related to withdrawal. |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to compare the side effect profiles of this compound and naloxone.
Assessment of Opioid Withdrawal Severity
Objective: To quantify and compare the severity of precipitated withdrawal symptoms following the administration of this compound and naloxone in an opioid-dependent animal model.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are made opioid-dependent by the subcutaneous implantation of morphine pellets (75 mg) for 7 days.
-
Drug Administration: On day 8, animals are randomly assigned to receive an intraperitoneal injection of either this compound (1 mg/kg), naloxone (1 mg/kg), or saline (vehicle control).
-
Withdrawal Assessment: Immediately following injection, animals are placed in an observation chamber and monitored for 60 minutes for signs of opioid withdrawal.
-
Scoring: Withdrawal severity is quantified using a modified Gellert-Holtzman scale, which scores behaviors such as writhing, jumping, wet-dog shakes, teeth chattering, and ptosis.
-
Data Analysis: The total withdrawal score is calculated for each animal. Scores are compared between the this compound, naloxone, and saline groups using a one-way ANOVA followed by a post-hoc Tukey's test.
Evaluation of Psychotomimetic Effects
Objective: To assess and compare the potential for this compound and naloxone to induce psychotomimetic-like behaviors in a rodent model.
Protocol:
-
Animal Model: Male C57BL/6 mice are used.
-
Drug Administration: Animals are randomly assigned to receive an intraperitoneal injection of this compound (5, 10, or 20 mg/kg), naloxone (1, 5, or 10 mg/kg), or saline.
-
Behavioral Assessment: 30 minutes post-injection, mice are subjected to the following tests:
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is disrupted in psychosis.
-
Open Field Test: To assess for hyperlocomotion, a behavioral correlate of psychosis.
-
Novel Object Recognition Test: To evaluate cognitive deficits associated with psychosis.
-
-
Data Analysis: Data from each behavioral test are analyzed using a one-way ANOVA to compare the effects of different doses of this compound and naloxone to the saline control group.
Signaling Pathways
The differential side effect profiles of this compound and naloxone can be attributed to their distinct interactions with opioid receptor signaling pathways.
Naloxone: Pure μ-Opioid Receptor Antagonism
Naloxone acts as a competitive antagonist at the μ-opioid receptor. It binds to the receptor but does not activate it, thereby blocking the effects of opioid agonists like morphine or heroin. This antagonism reverses the G-protein-mediated inhibition of adenylyl cyclase and the modulation of ion channels, leading to a rapid reversal of opioid effects.
Caption: Naloxone's antagonistic action at the μ-opioid receptor.
This compound: Mixed Agonist-Antagonist Activity
This compound also acts as an antagonist at the μ-opioid receptor, reversing opioid-induced respiratory depression. However, it simultaneously acts as an agonist at the κ-opioid receptor. Activation of the κ-opioid receptor leads to the recruitment of different signaling pathways, including those involving dynorphins, which are associated with dysphoria and psychotomimetic effects.
Caption: this compound's mixed agonist-antagonist mechanism of action.
Conclusion
The side effect profiles of this compound and naloxone are markedly different, primarily due to this compound's κ-opioid receptor agonism. While both can precipitate opioid withdrawal, this compound carries the additional and significant risk of inducing psychotomimetic effects. A 1978 study concluded that naloxone is superior to this compound for reversing fentanyl-induced respiratory depression precisely because it lacks these sedative and psychotomimetic side effects.[7] The purer antagonistic profile of naloxone, with its lack of intrinsic psychoactive effects, has established it as the safer and more effective agent for the management of opioid overdose in modern clinical practice. Future research and drug development efforts should continue to focus on opioid antagonists with high selectivity and minimal off-target effects to ensure the safest possible reversal of opioid toxicity.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [The effect of naloxone and levallorphane following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of the Analgesic Properties of Levallorphan and Pentazocine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo analgesic effects of two mixed agonist-antagonist opioids, Levallorphan and Pentazocine. Both agents exhibit a primary mechanism of action through the kappa-opioid receptor (KOR), offering a distinct pharmacological profile from traditional mu-opioid receptor (MOR) agonists. This document summarizes key experimental findings, details relevant methodologies, and visually represents their mechanistic pathways to aid in research and development.
Quantitative Comparison of Analgesic Effects
The following table summarizes the in vivo analgesic potency of this compound and Pentazocine based on data from a comparative study in rats using a modified hot-plate test. This test measures the latency of a nociceptive response to a thermal stimulus, with an increase in latency indicating an analgesic effect.
| Compound | Animal Model | Analgesic Test | Route of Administration | Effective Dose Range (mg/kg) | Peak Effect | Observations |
| This compound | Rat | Modified Hot-Plate (49.5°C) | Not Specified | Dose-related effects observed | Not Specified | Demonstrated clear analgesic activity at lower temperatures where traditional opioids are also more effective.[1][2] |
| Pentazocine | Rat | Modified Hot-Plate (49.5°C) | Not Specified | 3.0 - 30.0 | 30 mg/kg produced analgesia for up to 1.5 hours | Showed significant dose-related analgesic effects. At a standard hot-plate temperature (54.5°C), only the highest dose showed activity.[1][2] |
| Pentazocine | Rat | Tail-Immersion Test (47°C) | Subcutaneous | ED₅₀: 13.0 (5.4-31.5) | Not Specified | Dose-dependently produced antinociceptive effects.[3][4][5] |
| Pentazocine | Rat | Scald-Pain Test (57°C) | Subcutaneous | ED₅₀: 11.0 (4.5-26.6) | Not Specified | Demonstrated antinociceptive activity against thermal inflammatory pain.[3][4][5] |
| Pentazocine | Rat | Formalin Test (Phase I & II) | Intrathecal | ED₅₀ (Phase I): 91.1 ± 5.4 µg; ED₅₀ (Phase II): 101.2 ± 6.2 µg | Not Specified | Effective in a model of persistent pain.[6] |
Experimental Protocols
Modified Hot-Plate Test for Analgesia in Rats
This protocol is based on the methodology described by Holtzman et al. (1975) for evaluating the analgesic activity of narcotic antagonists.[1][2]
Objective: To assess the analgesic effect of a substance by measuring the latency of the animal's response to a thermal stimulus.
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 49.5°C. A transparent glass cylinder is used to confine the rat to the heated surface.
Animals: Male rats are used for this procedure.
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each rat on the hot plate and start a timer. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer the test compound (this compound or Pentazocine) or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the rat back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ value.
Signaling Pathways and Mechanisms of Action
Both this compound and Pentazocine exert their primary analgesic effects through their agonist activity at the kappa-opioid receptor (KOR).[7][8][9] However, their interaction with the mu-opioid receptor (MOR) differs, which contributes to their distinct pharmacological profiles.
-
This compound: Acts as an antagonist at the MOR and an agonist at the KOR.[7][8] Its MOR antagonism allows it to counteract the respiratory depression caused by potent MOR agonists, while its KOR agonism provides analgesia.[7]
-
Pentazocine: Functions as a KOR agonist and a weak partial agonist or antagonist at the MOR.[9][10] This dual action contributes to its analgesic effects with a ceiling effect on respiratory depression, meaning that beyond a certain dose, the risk of respiratory depression does not increase.[10]
The following diagram illustrates the generalized signaling pathway initiated by the activation of the kappa-opioid receptor.
Caption: Kappa-Opioid Receptor Signaling Pathway for Analgesia.
The following diagram outlines the experimental workflow for comparing the in vivo analgesic effects of this compound and Pentazocine.
Caption: Workflow for Comparative In Vivo Analgesic Studies.
References
- 1. Quantification of the analgesic activity of narcotic antagonists by a modified hot-plate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive Effect of the Combination of Pentazocine With Morphine in the Tail-Immersion and Scald-Pain Tests in Rats [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Antinociceptive Effects and Interaction Mechanisms of Intrathecal Pentazocine and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 9. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 10. Pentazocine - Wikipedia [en.wikipedia.org]
Head-to-head comparison of Levallorphan and butorphanol in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical profiles of levallorphan and butorphanol, two morphinan-derived opioids with mixed agonist-antagonist properties. The information presented herein is intended to assist researchers in pharmacology and drug development in understanding the distinct characteristics of these compounds.
Summary of Key Preclinical Data
The following tables summarize the available quantitative data for this compound and butorphanol, focusing on receptor binding affinity, in vitro functional activity, in vivo efficacy in animal models of analgesia, and pharmacokinetic parameters.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | 1.3 | - | - | |
| Butorphanol | 2.4 ± 1.2 | - | 0.1 ± 0.02 | [1][2] |
| 1:4:25 (affinity ratio) | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | Receptor | Effect | EC50 (nM) | Emax (% of standard) | Reference |
| Butorphanol | G-protein Activation | KOR | Partial Agonist | 2.8 | ~50% of Salvinorin A | [1][2] |
| β-arrestin Recruitment | KOR | Full Agonist | - | Similar to Salvinorin A | [1][2] |
No quantitative in vitro functional activity data was readily available for this compound in the reviewed literature.
Table 3: In Vivo Efficacy in Analgesia Models
| Compound | Animal Model | Test | Route | ED50 (mg/kg) | Effect | Reference |
| This compound | Mouse | Tail-flick | s.c. | - | Antagonized IBNtxA analgesia (ID50 = 0.54) | [4] |
| Rat | Bradykinin-induced pain | - | - | Antagonized morphine analgesia | [5] | |
| Butorphanol | Mouse | Tail-flick | s.c. | 31.9 (20.6-57.4) | Partial agonist (82% MPE) | [6][7] |
| Rat | Incisional pain | - | 0.295 | Analgesic | [8] | |
| Mouse | Hot plate | - | - | Dose-dependent antinociception | [9] |
MPE: Maximum Possible Effect. ED50 for butorphanol in the tail-flick test is for its direct analgesic effect. This compound's data primarily reflects its antagonist activity.
Table 4: Pharmacokinetic Parameters
| Compound | Species | Route | T½ (h) | Cl (L/h/kg) | Vd (L/kg) | Bioavailability (%) | Reference |
| Butorphanol | Mouse | s.c. | 1-2 (duration) | - | - | - | [10] |
| Rat | - | - | - | - | - | ||
| Dog | i.v. | - | - | - | - | ||
| Cat | i.v. | - | - | - | - | ||
| Horse | i.v. | - | - | - | - | ||
| Llama | i.v. | - | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and butorphanol for μ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human opioid receptor subtype of interest (MOR, DOR, or KOR).
-
Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-diprenorphine) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or butorphanol).
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
cAMP Functional Assays
Objective: To assess the functional activity of this compound and butorphanol at opioid receptors by measuring the inhibition of cAMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the opioid receptor of interest are cultured.
-
cAMP Stimulation: The intracellular cAMP levels are stimulated using forskolin.
-
Compound Treatment: The cells are then treated with increasing concentrations of the test compound.
-
cAMP Measurement: The level of cAMP is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available bioluminescent reporter gene assays.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) and the maximum effect (Emax) relative to a standard full agonist are determined.
Tail-Flick Test
Objective: To evaluate the antinociceptive (analgesic) effects of the test compounds in response to a thermal stimulus.
Methodology:
-
Animal Acclimation: Rodents (typically mice or rats) are habituated to the testing apparatus.[12]
-
Baseline Latency: The baseline time for the animal to withdraw its tail from a radiant heat source is measured. A cut-off time is established to prevent tissue damage.[13]
-
Compound Administration: The test compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-treatment Latency: At various time points after administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The dose required to produce a 50% effect (ED50) is then determined.[14]
Hot Plate Test
Objective: To assess the analgesic properties of the test compounds against a thermal pain stimulus.
Methodology:
-
Animal Acclimation: Animals are acclimated to the testing room and apparatus.
-
Apparatus: The hot plate apparatus consists of a heated surface maintained at a constant temperature (e.g., 52-55°C).[15][16]
-
Baseline Latency: The animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time is used to prevent injury.[15]
-
Compound Administration: The test compound is administered.
-
Post-treatment Latency: The latency to the pain response is measured at predetermined intervals after drug administration.
-
Data Analysis: Similar to the tail-flick test, the results are often converted to %MPE, and an ED50 is calculated.[15]
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds.
Methodology:
-
Animal Model: Studies are conducted in various animal species (e.g., mice, rats, dogs).
-
Compound Administration: The compound is administered via different routes, typically intravenous (i.v.) to determine clearance and volume of distribution, and the intended clinical route (e.g., oral, s.c.) to assess bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points after administration.
-
Bioanalysis: The concentration of the drug (and potentially its metabolites) in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (T½), clearance (Cl), volume of distribution (Vd), and bioavailability.
References
- 1. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Interaction Between Butorphanol and κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butorphanol: Effects of a Prototypical Agonist-Antagonist Analgesic on κ-Opioid Receptors [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of narcotic antagonists and antagonist-analgesics [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 10. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. conductscience.com [conductscience.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. maze.conductscience.com [maze.conductscience.com]
Assessing the Peripheral versus Central Effects of N-methyl Levallorphan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methyl Levallorphan with other peripherally acting opioid receptor antagonists, focusing on the experimental data that differentiates their peripheral and central nervous system effects. N-methyl this compound, a quaternary derivative of the opioid antagonist this compound, is designed to limit its passage across the blood-brain barrier (BBB), thereby selectively targeting peripheral opioid receptors. This characteristic is crucial for applications where antagonism of peripheral opioid effects, such as opioid-induced constipation, is desired without compromising centrally mediated analgesia.
Comparative Analysis of Opioid Receptor Antagonists
The primary mechanism to achieve peripheral selectivity in opioid antagonists is to increase their polarity, thereby restricting their ability to cross the lipophilic BBB. This is often achieved by introducing a quaternary ammonium group, as is the case with N-methyl this compound and methylnaltrexone. Another strategy involves PEGylation, used in the development of naloxegol.
Below are tables summarizing the available quantitative data for N-methyl this compound and its key comparators, methylnaltrexone and naloxegol.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| N-methyl this compound | Data not available | Data not available | Data not available |
| Methylnaltrexone | ~10 | ~30 | >1000 |
| Naloxegol | 7.42 | 8.65 | 203.0 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Pharmacokinetic Properties
| Parameter | N-methyl this compound | Methylnaltrexone | Naloxegol |
| Administration | Subcutaneous | Subcutaneous, Oral | Oral |
| Tmax (Time to Peak Plasma Concentration) | Data not available | ~30 minutes (s.c.) | < 2 hours |
| Half-life (t½) | Data not available | ~8 hours | 6-11 hours |
| Blood-Brain Barrier Permeability | Low (quaternary structure) | Low (quaternary structure) | Low (PEGylated, P-gp substrate) |
Table 3: In Vivo Efficacy in Animal Models (Rats)
| Compound | Peripheral Effect (Antagonism of Morphine-Induced Constipation) | Central Effect (Antagonism of Morphine-Induced Analgesia) |
| N-methyl this compound | AD50: 0.32 mg/kg (s.c.)[1] | No antagonism up to 30 mg/kg (s.c.)[1] |
| Naloxone (for comparison) | Potent antagonism | Potent antagonism |
AD50: Dose required to produce 50% of the maximal antagonist effect.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the data presented. Below are protocols for key experiments used to assess the peripheral and central effects of opioid antagonists.
Hot Plate Test for Analgesia (Central Effect)
This test is a standard method for evaluating the central analgesic effects of drugs.
Objective: To measure the latency of a pain response to a thermal stimulus, which is indicative of central pain processing.
Apparatus: A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (typically 55 ± 0.5°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.
Procedure:
-
Acclimation: Acclimate the animals (typically rats or mice) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a stopwatch. Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. Record the time until the first clear sign of a pain response. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., N-methyl this compound) and the opioid agonist (e.g., morphine) via the appropriate routes (e.g., subcutaneous injection).
-
Post-Treatment Latency: At predetermined time points after drug administration, place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: An increase in the response latency compared to the baseline and vehicle-treated controls indicates an analgesic effect. The ability of an antagonist to block the agonist-induced increase in latency is a measure of its central activity.
Charcoal Meal Gastrointestinal Transit Test (Peripheral Effect)
This assay is used to evaluate the effect of drugs on gastrointestinal motility, a peripherally mediated opioid effect.
Objective: To measure the rate of transit of a charcoal meal through the small intestine.
Apparatus: Oral gavage needles, dissection tools, ruler.
Materials:
-
Charcoal meal: Typically a 5-10% suspension of charcoal in a 5-10% gum arabic or methylcellulose solution.
-
Opioid agonist (e.g., morphine).
-
Test antagonist (e.g., N-methyl this compound).
Procedure:
-
Fasting: Fast the animals (typically mice or rats) for a predetermined period (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: Administer the antagonist followed by the opioid agonist at appropriate time intervals and routes.
-
Charcoal Meal Administration: Administer a standard volume of the charcoal meal orally via a gavage needle.
-
Transit Time: After a specific time (e.g., 20-30 minutes), euthanize the animal by a humane method.
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine. Then, measure the distance the charcoal meal has traveled from the pylorus.
-
Data Analysis: Calculate the percent of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100. A decrease in transit compared to control animals indicates constipation. The ability of an antagonist to reverse the agonist-induced decrease in transit is a measure of its peripheral activity.
Visualizing Pathways and Workflows
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.
Caption: Opioid receptor activation leads to intracellular signaling cascades.
Experimental Workflow for Assessing Peripheral vs. Central Effects
The following diagram illustrates the logical flow of experiments to differentiate the site of action of an opioid antagonist.
Caption: Workflow for differentiating peripheral and central opioid antagonist effects.
Conclusion
Compared to other peripherally acting antagonists like methylnaltrexone and naloxegol, N-methyl this compound shows a similar profile of peripheral selectivity. However, a more definitive comparison is hampered by the lack of publicly available data on its binding affinities for opioid receptor subtypes and its detailed pharmacokinetic profile. Further research to elucidate these parameters would be invaluable for a more complete assessment of its therapeutic potential and for direct comparison with other agents in this class.
The experimental protocols and conceptual frameworks provided in this guide offer a basis for conducting such comparative studies and for the continued development of peripherally selective opioid receptor antagonists.
References
- 1. Relative ability of N-methyl nalorphine and N-methyl this compound to prevent antinociception and intestinal transit inhibition in morphine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism by N-methyl this compound-methane sulphonate (SR 58002 C) of morphine-elicited acute and chronic central and peripheral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Levallorphan in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for Levallorphan, a prescription opioid modulator. Adherence to these protocols is critical for laboratory safety, regulatory compliance, and environmental protection. The disposal method for this compound hinges on its classification as a controlled substance by the U.S. Drug Enforcement Administration (DEA). While specific scheduling information for this compound can be elusive in readily available literature, its nature as an opioid derivative necessitates careful handling and disposal.
Immediate Safety and Logistical Information
All personnel handling this compound must be trained on its properties and the potential hazards associated with opioid compounds. Appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses, should be worn at all times.
Due to the lack of a definitive DEA schedule readily available, it is imperative to treat this compound as a controlled substance as a precautionary measure. This approach ensures the highest level of safety and compliance.
Step-by-Step Disposal Plan
The proper disposal of this compound, when treated as a controlled substance, involves a multi-step process that prevents diversion and environmental contamination.
Step 1: Determine if the this compound is a Controlled Substance in Your Jurisdiction
Before proceeding, laboratory personnel must definitively ascertain the legal status of this compound.
-
Consult your institution's Environmental Health and Safety (EHS) department. They will have the most current information on federal and state regulations.
-
Review the DEA's official lists of controlled substances. While a direct listing for "this compound" may not be easily found, it is crucial to check for any related compounds or updates.
-
Contact the DEA directly if ambiguity persists.
Step 2: Segregate and Secure the Waste
-
All expired, unwanted, or contaminated this compound, including pure drug, solutions, and contaminated labware (e.g., vials, syringes, pipette tips), must be segregated from other chemical waste streams.
-
Store the waste in a clearly labeled, leak-proof, and securely sealed container. The label should include "Waste this compound," the quantity, and the date of accumulation.
-
This container must be stored in a secure, locked location, such as a designated controlled substance safe or cabinet, with access limited to authorized personnel.
Step 3: Arrange for Disposal via a Reverse Distributor
The DEA mandates that the disposal of controlled substances be handled by a "reverse distributor."
-
Contact your institution's EHS department or procurement office to identify the approved reverse distributor for your facility.
-
Follow the specific procedures provided by the reverse distributor for packaging, labeling, and documenting the waste. This typically involves completing a DEA Form 41, "Registrants Inventory of Drugs Surrendered."
-
Schedule a pickup with the reverse distributor. Ensure that the transfer of the waste is documented with a chain of custody form.
Step 4: Maintain Meticulous Records
-
Keep detailed records of all this compound waste, including the amount, date of disposal, and the names of the personnel involved.
-
Retain all documentation from the reverse distributor, including the completed DEA Form 41 and chain of custody records, for a minimum of two years, or as required by your institution and state regulations.
Disposal of Non-Controlled this compound (If Confirmed)
In the unlikely event that it is definitively confirmed by regulatory authorities that this compound is not a controlled substance in your jurisdiction, the following general laboratory chemical waste procedures should be followed:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound will provide specific information on its hazards and recommended disposal methods.
-
Segregate as Pharmaceutical Waste: Do not dispose of this compound down the drain or in the regular trash. It should be collected as chemical or pharmaceutical waste.
-
Label and Store: Place the waste in a clearly labeled, sealed container.
-
Dispose Through a Licensed Waste Hauler: Arrange for pickup and disposal by a licensed hazardous or chemical waste management company.
Data Presentation
As no specific quantitative data for this compound disposal (e.g., concentration limits for different disposal methods) was found in the available resources, a comparative data table cannot be generated. The primary determining factor for its disposal is its legal classification.
Experimental Protocols
No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the reviewed literature. The standard and required method for controlled substance disposal is through a licensed reverse distributor.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Safeguarding Researchers: A Comprehensive Guide to Handling Levallorphan
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent pharmaceutical compounds like Levallorphan. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. Adherence to these procedural steps is critical to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this compound in its powder form or in solution. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low potential for exposure) | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves (single pair)- Closed-toe shoes | Not generally required. |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Chemical splash goggles- Disposable gown or dedicated lab coat- Double-gloving with powder-free nitrile gloves- N95 or higher-rated respirator | - Face shield (in addition to goggles)- Chemical-resistant shoe covers |
| Handling of Liquids/Solutions (e.g., preparing solutions, transfers) | - Chemical splash goggles- Chemical-resistant apron over lab coat- Nitrile gloves (single pair, extended cuff if necessary) | - Face shield (if splash potential is high) |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Face shield- Respirator (if aerosols or vapors may be generated) |
| Spill Cleanup | - Chemical splash goggles and face shield- Chemical-resistant coveralls or suit- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Chemical-resistant boots or shoe covers- Appropriate respirator (minimum N95 for powders) | Not applicable. |
Note: No specific Occupational Exposure Limit (OEL) has been established for this compound. Therefore, it should be handled with a high degree of caution, treating it as a potent compound and implementing stringent containment and personal protection measures.
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal, ensuring minimal exposure and a controlled laboratory environment.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Assemble Materials: Before starting, gather all necessary equipment, including PPE, weighing papers, spatulas, containers, and cleaning supplies.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound tartrate to be aware of the latest safety information.
-
Don PPE: Put on the appropriate PPE as outlined in the table above before entering the designated handling area.
2. Handling this compound Powder:
-
Weighing: Carefully weigh the powder within the fume hood or ventilated enclosure. Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the powder to prevent splashing and aerosolization.
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.
3. Post-Handling and Decontamination:
-
Work Surface Decontamination: After each use, thoroughly decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Equipment Cleaning: Decontaminate all non-disposable equipment according to your laboratory's standard operating procedures for potent compounds.
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert others in the laboratory.
-
Assess the Spill: Determine the nature and extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean a minor spill, don the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain the Spill: For liquid spills, use an appropriate absorbent material to contain the spill. For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Clean the Area: Clean the spill area using an appropriate method, starting from the outside and working inwards.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Unused, expired, or waste this compound (both powder and solutions) must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste contractor. High-temperature incineration is the generally recommended method for the disposal of pharmaceutical waste.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
